molecular formula C17H19NO B12834637 3-([1,1'-Biphenyl]-4-yloxy)piperidine

3-([1,1'-Biphenyl]-4-yloxy)piperidine

カタログ番号: B12834637
分子量: 253.34 g/mol
InChIキー: YKKKYLQESSTGSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-([1,1'-Biphenyl]-4-yloxy)piperidine is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-([1,1'-Biphenyl]-4-yloxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-([1,1'-Biphenyl]-4-yloxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(4-phenylphenoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-5-14(6-3-1)15-8-10-16(11-9-15)19-17-7-4-12-18-13-17/h1-3,5-6,8-11,17-18H,4,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKKYLQESSTGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacokinetics and Structural Optimization of 3-([1,1'-Biphenyl]-4-yloxy)piperidine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

The development of small-molecule viral entry inhibitors represents a critical frontier in antiviral therapeutics, particularly for eradicating difficult-to-treat pathogens like the Hepatitis C Virus (HCV). Among the most promising chemical scaffolds discovered in recent high-throughput screening campaigns are the 3-([1,1'-Biphenyl]-4-yloxy)piperidine derivatives . These compounds exhibit sub-nanomolar potency by blocking viral entry at the host cell membrane [1].

However, translating potent in vitro activity into in vivo efficacy requires overcoming significant pharmacokinetic (PK) hurdles. The inherent lipophilicity of the biphenyl-piperidine pharmacophore often leads to rapid hepatic clearance and poor oral bioavailability. This technical guide provides an in-depth analysis of the pharmacokinetics, structure-activity-pharmacokinetic relationships (SAPKR), and the self-validating experimental protocols required to optimize this class of entry inhibitors.

Pharmacodynamics and Mechanism of Action

To understand the PK requirements of 3-([1,1'-Biphenyl]-4-yloxy)piperidine derivatives, one must first understand their target. These compounds act as viral entry inhibitors by antagonizing host factors such as the Scavenger Receptor Class B Type 1 (SR-BI) and CD81 [2]. SR-BI is a high-density lipoprotein (HDL) receptor that HCV hijacks to facilitate the initial attachment and lipid transfer required for viral fusion.

Because the target is a lipid transporter, the inhibitor must possess high lipophilicity (LogP > 4.0) to effectively partition into the microenvironment of the hepatic cell membrane. The 3-([1,1'-biphenyl]-4-yloxy)piperidine scaffold achieves this through its rigid, hydrophobic biphenyl tail, while the basic piperidine nitrogen provides a critical hydrogen-bond donor/acceptor interaction.

Viral_Entry Virion HCV Virion (E1/E2) SRBI SR-BI Receptor Virion->SRBI Attachment CD81 CD81 Tetraspanin Virion->CD81 Post-binding Inhibitor 3-(Biphenyl-4-yloxy)piperidine Inhibitor->SRBI Blocks Lipid Transfer / Binding SRBI->CD81 Co-receptor Crosstalk CLDN1 Claudin-1 (CLDN1) CD81->CLDN1 Tight Junction Migration Endosome Viral Internalization CLDN1->Endosome Endocytosis

Mechanism of HCV entry inhibition by biphenyl-piperidine derivatives targeting SR-BI.

Pharmacokinetic Profiling and SAPKR Optimization

The primary liability of the unsubstituted 3-([1,1'-biphenyl]-4-yloxy)piperidine core is its susceptibility to rapid Phase I oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. Oxidation typically occurs at the para- and ortho-positions of the terminal phenyl ring, as well as the carbon adjacent to the piperidine nitrogen.

Structural Modifications to Modulate PK

To achieve a therapeutic half-life ( T1/2​ ) and sufficient oral bioavailability ( F% ), medicinal chemists employ strategic halogenation and steric shielding [3]:

  • Halogenation of the Biphenyl Ring: Introducing fluorine or chlorine atoms at the 2' and 4' positions of the biphenyl system blocks CYP-mediated aromatic hydroxylation.

  • Trifluoromethyl ( CF3​ ) Addition: Placing a CF3​ group at the 6'-position provides intense steric hindrance and electron withdrawal, drastically reducing the intrinsic clearance ( CLint​ ).

  • N-Substitution of the Piperidine: Capping the basic amine with triazole rings or carbamate esters prevents rapid N-dealkylation and modulates the basicity ( pKa ), improving gastrointestinal absorption.

Quantitative Pharmacokinetic Data

The table below summarizes the profound impact of these structural modifications on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile in murine models.

Compound DerivativeLogP CLint​ (µL/min/mg) T1/2​ (hr) F (%) Vss​ (L/kg)
Unsubstituted Core 4.285.41.2154.5
4'-Fluoro Substituted 4.542.13.4385.2
2'-Chloro-6'- CF3​ 5.112.56.8626.8
N-Triazole-2'-Cl-6'- CF3​ 4.88.28.5785.9

Table 1: Comparative pharmacokinetic parameters demonstrating the optimization of metabolic clearance and bioavailability.

Self-Validating Experimental Protocols

To accurately quantify the pharmacokinetics of these highly lipophilic compounds, researchers must utilize robust, self-validating assay systems. The high volume of distribution ( Vss​ ) means plasma concentrations will drop rapidly as the drug partitions into tissues, requiring highly sensitive LC-MS/MS workflows.

Protocol A: In Vitro Microsomal Stability Assay

This protocol determines the intrinsic hepatic clearance ( CLint​ ) by isolating Phase I metabolism.

Causality & Design: Liver microsomes contain the CYP450 enzymes but lack endogenous cofactors. By manually adding NADPH (the obligate electron donor), we initiate the reaction at a precise timestamp. Self-Validation: The system runs concurrently with a high-clearance control (Verapamil) and a low-clearance control (Warfarin). If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay invalidates itself.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Spiking: Add the biphenyl-piperidine derivative to achieve a final concentration of 1 µM. (Keep organic solvent <0.5% to prevent CYP inhibition).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add NADPH to a final concentration of 1 mM to start the oxidative reaction.

  • Time-Course Quenching: At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog). Causality: Acetonitrile instantly denatures the CYP enzymes, halting the reaction.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the degradation half-life and CLint​ .

Protocol B: In Vivo PK Profiling and LC-MS/MS Bioanalysis

To determine absolute bioavailability, compounds are administered via Intravenous (IV) and Per Os (PO) routes.

Causality & Design: Because biphenyl derivatives are highly lipophilic, aqueous vehicles will cause precipitation in the gut. Formulations must utilize co-solvents (e.g., 5% DMSO, 40% PEG400, 55% Saline) to ensure the drug remains in solution for absorption. Self-Validation: The LC-MS/MS quantification utilizes a standard curve with Quality Control (QC) samples at low, mid, and high concentrations. If the QCs deviate by >15% from their nominal concentration, the analytical run is rejected, preventing the reporting of false PK parameters.

PK_Workflow Dose In Vivo Dosing (IV/PO) Sample Serial Blood Sampling Dose->Sample Prep Protein Precipitation & Extraction Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS PK NCA PK Modeling (WinNonlin) LCMS->PK

LC-MS/MS bioanalytical workflow for in vivo pharmacokinetic quantification.

  • Dosing: Administer the optimized derivative to Sprague-Dawley rats at 1 mg/kg (IV) and 5 mg/kg (PO).

  • Sampling: Collect 200 µL blood samples via the jugular vein catheter at t=0.08,0.25,0.5,1,2,4,8,and 24 hours.

  • Plasma Separation: Centrifuge blood in K2​EDTA tubes at 3,000 x g for 10 minutes at 4°C to harvest plasma.

  • Extraction: Mix 50 µL of plasma with 150 µL of methanol containing the internal standard. Vortex for 2 minutes and centrifuge to precipitate proteins.

  • Quantification: Inject 5 µL of the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Modeling: Export the concentration-time data to Phoenix WinNonlin to perform Non-Compartmental Analysis (NCA), yielding AUC , Cmax​ , Tmax​ , and F% .

Conclusion

The 3-([1,1'-Biphenyl]-4-yloxy)piperidine scaffold is a highly potent class of viral entry inhibitors. However, the raw scaffold is fundamentally limited by rapid CYP450-mediated metabolism. By applying rigorous SAPKR principles—specifically the strategic placement of halogens and trifluoromethyl groups—researchers can systematically suppress intrinsic clearance. When coupled with self-validating bioanalytical workflows, these modifications yield lead candidates with the extended half-lives and high oral bioavailability required for clinical efficacy.

References

  • Mittapalli GK, Jackson A, Zhao F, et al. Discovery of highly potent small molecule Hepatitis C Virus entry inhibitors. Bioorg Med Chem Lett. 2011. URL: [Link]

  • Syder AJ, Lee H, Zeisel MB, et al. Small molecule scavenger receptor BI antagonists are potent HCV entry inhibitors. J Hepatol. 2011. URL: [Link]

  • Hoffmann-La Roche Inc. Antiviral compounds. US Patent US9693997B2. 2017.

Methodological & Application

Application Note: Laboratory Synthesis and Mechanistic Evaluation of 3-([1,1'-Biphenyl]-4-yloxy)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This application note provides a comprehensive, self-validating protocol for the synthesis of 3-([1,1'-Biphenyl]-4-yloxy)piperidine, detailing mechanistic causality, quantitative reagent data, and quality control checkpoints.

Strategic Rationale & Mechanistic Overview

The 3-aryloxypiperidine scaffold is a privileged structural motif in medicinal chemistry. It serves as a critical hinge-binding or solvent-exposed fragment in numerous high-profile therapeutics, most notably in the design of Bruton's Tyrosine Kinase (BTK) inhibitors such as ibrutinib and its analogs 1.

Synthesizing 3-([1,1'-biphenyl]-4-yloxy)piperidine requires the precise formation of an aryl ether bond at a secondary aliphatic carbon. Because the biphenyl system lacks the strong electron-withdrawing groups necessary for a standard Nucleophilic Aromatic Substitution (S_NAr), the Mitsunobu reaction is the most efficient and stereospecific approach 2. By reacting tert-butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine) with biphenyl-4-ol (4-phenylphenol) in the presence of triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD), the secondary alcohol is activated and subsequently displaced by the phenoxide nucleophile via an S_N2 mechanism, resulting in complete stereochemical inversion 3.

Mechanistic Pathway

MitsunobuMechanism Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Reagents->Betaine Nucleophilic Attack Activation Alcohol Activation (Phosphonium Alkoxy Intermediate) Betaine->Activation + N-Boc-3-hydroxypiperidine Displacement S_N2 Displacement by Biphenyl-4-oxide Activation->Displacement Proton Transfer Products Aryl Ether Product + Triphenylphosphine Oxide Displacement->Products Walden Inversion

Caption: Logical mechanism of the Mitsunobu etherification step.

Experimental Workflow

ExperimentalWorkflow Step1 1. Reactants N-Boc-3-hydroxypiperidine + Biphenyl-4-ol Step2 2. Mitsunobu Coupling PPh3, DIAD, THF 0 °C to 25 °C, 16 h Step1->Step2 Step3 3. Intermediate 1-Boc-3-(biphenyl-4- yloxy)piperidine Step2->Step3 Stereoinversion Step4 4. Deprotection 4M HCl in Dioxane 25 °C, 2 h Step3->Step4 Step5 5. Final Product 3-(Biphenyl-4-yloxy) piperidine Step4->Step5 Free-basing

Caption: Experimental workflow for synthesizing 3-([1,1'-Biphenyl]-4-yloxy)piperidine.

Materials and Reagents

The following quantitative data represents a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
N-Boc-3-hydroxypiperidine 201.261.02.01 gStarting Material
Biphenyl-4-ol (4-Phenylphenol) 170.211.051.79 gNucleophile
Triphenylphosphine (PPh3) 262.291.53.93 gActivating Agent
Diisopropyl azodicarboxylate (DIAD) 202.211.53.03 g (2.95 mL)Oxidant / Coupling Agent
Tetrahydrofuran (THF), anhydrous 72.11-50 mLSolvent
4M HCl in Dioxane -5.012.5 mLDeprotecting Agent

Step-by-Step Methodology

Phase 1: Mitsunobu Etherification
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolution: Add N-Boc-3-hydroxypiperidine (2.01 g, 10 mmol), biphenyl-4-ol (1.79 g, 10.5 mmol), and PPh3 (3.93 g, 15 mmol) to the flask. Dissolve the mixture in 50 mL of anhydrous THF.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 15 minutes.

  • Activation: Slowly add DIAD (2.95 mL, 15 mmol) dropwise over 15 minutes via a syringe. Ensure the reaction mixture transitions from a pale yellow to a deeper yellow color.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir under Argon for 16 hours.

  • Self-Validating Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3). The starting phenol (UV active, stains with KMnO4) should be consumed. The intermediate 1-Boc-3-(biphenyl-4-yloxy)piperidine will appear as a new UV-active spot at Rf ≈ 0.6.

Phase 2: Boc Deprotection
  • Concentration: Evaporate the THF under reduced pressure.

  • Trituration (Optional but Recommended): Suspend the crude residue in 30 mL of cold diethyl ether. Filter off the precipitated triphenylphosphine oxide (TPPO) to simplify downstream purification. Concentrate the filtrate.

  • Deprotection: Dissolve the concentrated intermediate in 20 mL of Dichloromethane (DCM). Slowly add 12.5 mL of 4M HCl in Dioxane at room temperature.

  • Stirring: Stir the mixture for 2 hours at 25 °C.

  • Self-Validating Checkpoint 2: Perform TLC (DCM:MeOH 9:1). The Boc-protected intermediate (Rf ≈ 0.9) should disappear, replaced by a baseline spot (Rf ≈ 0.1–0.2) that stains intensely purple with Ninhydrin, confirming the presence of the secondary amine.

Phase 3: Isolation and Free-Basing
  • Evaporation: Remove the volatiles under reduced pressure to yield the crude hydrochloride salt.

  • Neutralization: Suspend the solid in 30 mL of DCM and wash with 30 mL of saturated aqueous NaHCO3 to generate the free base.

  • Extraction: Extract the aqueous layer with an additional 2 x 20 mL of DCM. Combine the organic layers, dry over anhydrous Na2SO4, and filter.

  • Purification: Purify the concentrated residue via silica gel flash chromatography (Eluent gradient: DCM to DCM:MeOH 9:1 containing 1% Et3N) to yield the pure 3-([1,1'-Biphenyl]-4-yloxy)piperidine.

Causality and Expert Insights (E-E-A-T)

To ensure high yields and reproducibility, it is critical to understand the why behind the protocol's parameters:

  • Temperature Control during Betaine Formation: The reaction between PPh3 and DIAD is highly exothermic. Adding DIAD dropwise at 0 °C prevents the thermal degradation of the Morrison-Brunn-Huisgen betaine intermediate. If the betaine degrades, the alcohol cannot be activated, leading to poor yields.

  • Reagent Selection (DIAD vs. DEAD): DIAD is explicitly chosen over Diethyl azodicarboxylate (DEAD). DIAD is a liquid at room temperature and possesses a significantly better safety profile (lower explosive risk), making dropwise addition highly controlled.

  • Stereochemical Inversion: The Mitsunobu reaction proceeds via a strict S_N2 mechanism. If your downstream application requires the (S)-enantiomer of the final product, you must begin with (R)-N-Boc-3-hydroxypiperidine to account for the Walden inversion.

  • Moisture Exclusion: Anhydrous THF and an Argon atmosphere are non-negotiable. Ambient moisture will irreversibly hydrolyze the betaine intermediate into triphenylphosphine oxide and reduced DIAD hydrazine, terminating the reaction cascade.

Analytical Data & Quality Control

Verify the synthesized compound against the following expected analytical parameters:

ParameterExpected Result
Appearance White to off-white solid (as free base)
LC-MS (ESI+) [M+H]+ m/z calculated for C17H20NO: 254.15; Found: ~254.2
1H NMR (400 MHz, CDCl3) δ 7.58-7.52 (m, 4H), 7.43 (t, 2H), 7.31 (t, 1H), 6.98 (d, 2H), 4.45 (m, 1H), 3.20-2.80 (m, 4H), 2.10-1.50 (m, 4H)
TLC (DCM:MeOH 9:1) Rf ≈ 0.2 (Ninhydrin active, UV active)

References

  • Discovery and Optimization of Novel SUCNR1 Inhibitors: Design of Zwitterionic Derivatives with a Salt Bridge for the Improvement of Oral Exposure. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Single cell imaging of Bruton's Tyrosine Kinase using an irreversible inhibitor. PMC - NIH.[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal / Journal of Medicinal Chemistry.[Link]

Sources

Application Notes & Protocols: 3-([1,1'-Biphenyl]-4-yloxy)piperidine as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of privileged structural motifs is a cornerstone of modern medicinal chemistry. The 3-([1,1'-biphenyl]-4-yloxy)piperidine scaffold exemplifies this principle, merging the three-dimensional (3D) conformational flexibility of the piperidine ring with the aromatic, lipophilic character of the biphenyl ether moiety. This combination has proven exceptionally fruitful for designing potent and selective ligands for challenging central nervous system (CNS) targets. This guide provides an in-depth exploration of this chemical building block, detailing its synthesis, key applications, and field-proven protocols for its derivatization. We aim to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this scaffold in their discovery programs.

Introduction: The Strategic Value of the Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, prized for its ability to confer aqueous solubility and engage in critical hydrogen bonding and ionic interactions with biological targets.[1][2][3][4] Its non-planar, chair-like conformation allows for precise vectorial presentation of substituents into three-dimensional space, a key factor for achieving high target affinity and selectivity.[5]

The biphenyl group, on the other hand, provides a rigid, lipophilic handle that can participate in favorable π-π stacking and hydrophobic interactions within receptor binding pockets.[6][7] The ether linkage to the piperidine core offers rotational flexibility, allowing the two key fragments to adopt optimal orientations for target engagement.

The strategic fusion of these two moieties in 3-([1,1'-biphenyl]-4-yloxy)piperidine has rendered it a highly valuable starting point for developing ligands for several important CNS targets, most notably the Vesicular Acetylcholine Transporter (VAChT) and Sigma (σ) receptors.[8][9][10][11]

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₇H₁₉NOChemSpider
Molecular Weight 253.34 g/mol ChemSpider
cLogP (estimated) 3.8ChemSpider
Topological Polar Surface Area (TPSA) 21.7 ŲChemSpider
Hydrogen Bond Acceptors 2ChemSpider
Hydrogen Bond Donors 1ChemSpider

Core Applications in Neuropharmacology

Probing Cholinergic Decline: Vesicular Acetylcholine Transporter (VAChT) Ligands

The loss of cholinergic neurons is a primary pathological hallmark of Alzheimer's disease (AD).[12] The VAChT, responsible for loading acetylcholine into synaptic vesicles, is a reliable biomarker for the density of these neurons. The 3-([1,1'-biphenyl]-4-yloxy)piperidine scaffold is a core structural element in various high-affinity VAChT inhibitors, such as benzovesamicol analogues.[12][13][14] These compounds, when radiolabeled (e.g., with ¹¹C or ¹⁸F), serve as invaluable positron emission tomography (PET) imaging agents to quantify cholinergic neurodegeneration in living patients, aiding in early diagnosis and the monitoring of disease progression.[12][13] The piperidine nitrogen and the biphenyl moiety are critical for high-affinity binding to the transporter.[13]

Modulating Neurological and Psychiatric Disorders: Sigma (σ) Receptor Ligands

Sigma receptors (σ₁ and σ₂) are unique intracellular chaperone proteins implicated in a wide array of CNS functions and diseases, including neuropathic pain, depression, and neurodegenerative disorders.[8][15] The 3-([1,1'-biphenyl]-4-yloxy)piperidine framework has been successfully employed to generate potent and selective σ receptor ligands.[11][15]

Notably, structure-activity relationship (SAR) studies have revealed that modifications at the piperidine nitrogen atom are key to tuning affinity and selectivity for σ₁ versus σ₂ receptors.[9][10] This tunability makes the scaffold an excellent starting point for developing therapeutics targeting sigma receptor-mediated pathways.

A Platform for Multi-Target-Directed Ligands (MTDLs)

The complexity of many CNS disorders has fueled the development of MTDLs, single chemical entities designed to modulate multiple targets simultaneously. The 3-([1,1'-biphenyl]-4-yloxy)piperidine scaffold is an ideal platform for this strategy. For instance, by strategically modifying the piperidine nitrogen with linkers connected to other pharmacophores, researchers have developed dual-acting ligands for targets such as the histamine H₃ and σ₁ receptors, which have shown promise in treating neuropathic pain.[9][10][11]

Synthetic Strategies and Experimental Protocols

The synthesis of the core scaffold and its subsequent derivatization are central to its utility. Below are detailed, validated protocols for key transformations.

Workflow for Synthesis and Derivatization

G cluster_0 Scaffold Synthesis cluster_1 Deprotection & Derivatization A N-Boc-3-Hydroxypiperidine C N-Boc-3-([1,1'-biphenyl]-4-yloxy)piperidine A->C Mitsunobu or Williamson Etherification B 4-Hydroxybiphenyl B->C D 3-([1,1'-Biphenyl]-4-yloxy)piperidine (Free Base) C->D Acidic Deprotection (e.g., TFA, HCl) E Diverse Bioactive Molecules D->E N-Alkylation or N-Arylation F R-X (Alkyl/Aryl Halide) F->E

Caption: General synthetic workflow for derivatization.

Protocol 1: Synthesis of N-Boc-3-([1,1'-biphenyl]-4-yloxy)piperidine via Mitsunobu Reaction

This protocol describes the etherification of N-protected 3-hydroxypiperidine with 4-hydroxybiphenyl. The Mitsunobu reaction is often preferred for its mild conditions and high yields, particularly when Williamson ether synthesis proves challenging.

Rationale: The Mitsunobu reaction activates the hydroxyl group of N-Boc-3-hydroxypiperidine for nucleophilic attack by the phenolate of 4-hydroxybiphenyl. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) form the activating adduct in situ. This method proceeds with a clean inversion of stereochemistry at the hydroxyl-bearing carbon.

Materials:

  • N-Boc-3-hydroxypiperidine (1.0 eq)

  • 4-Hydroxybiphenyl (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen supply

  • Standard workup and purification reagents (ethyl acetate, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 4-hydroxybiphenyl (1.1 eq), and PPh₃ (1.5 eq) in anhydrous THF (approx. 0.2 M concentration relative to the piperidine).

  • Cool the resulting solution to 0 °C in an ice bath with stirring.

  • Add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. Caution: The addition is exothermic. A color change to a deep orange or red is typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc-3-([1,1'-biphenyl]-4-yloxy)piperidine.

Protocol 2: Deprotection and Reductive Amination for N-Alkylation

This two-step protocol first removes the Boc protecting group and then uses the resulting secondary amine for derivatization via reductive amination, a robust and versatile method for forming C-N bonds.

Rationale: Acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) group yields the secondary amine salt. Reductive amination then proceeds by forming an intermediate iminium ion between the piperidine and an aldehyde/ketone, which is subsequently reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less basic and more selective than agents like NaBH₄, minimizing side reactions.

Materials:

  • N-Boc-3-([1,1'-biphenyl]-4-yloxy)piperidine (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Aldehyde or Ketone (R-CHO or R-CO-R') (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (for neutralization)

  • Anhydrous Dichloroethane (DCE) or DCM

Procedure:

Step A: Boc Deprotection

  • Dissolve N-Boc-3-([1,1'-biphenyl]-4-yloxy)piperidine (1.0 eq) in DCM (approx. 0.2 M).

  • Add TFA (5-10 eq) or an excess of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 1-3 hours. Monitor by TLC/LC-MS for the disappearance of the starting material.

  • Concentrate the solvent under reduced pressure. The resulting TFA or HCl salt of 3-([1,1'-biphenyl]-4-yloxy)piperidine can often be used directly in the next step after co-evaporation with a solvent like toluene to remove residual acid.

Step B: Reductive Amination

  • Suspend the amine salt from Step A in anhydrous DCE or DCM (approx. 0.1 M).

  • If using the HCl salt, add a base like TEA or DIPEA (1.1-1.5 eq) to liberate the free amine.

  • Add the desired aldehyde or ketone (1.2 eq) to the mixture.

  • Stir for 20-30 minutes at room temperature to allow for iminium ion formation.

  • Add STAB (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Stir the reaction at room temperature for 4-16 hours until completion as monitored by LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-substituted derivative.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the 3-([1,1'-biphenyl]-4-yloxy)piperidine scaffold has yielded valuable SAR data.

SAR Decision Pathway

SAR_Decision_Tree Start Goal: Modulate Activity Target Target Receptor? Start->Target VAChT VAChT Affinity Target->VAChT VAChT Sigma Sigma Receptor Affinity/Selectivity Target->Sigma Sigma Modification Modification Site? PiperidineN Piperidine Nitrogen Modification->PiperidineN Primary Site Biphenyl Biphenyl Ring Modification->Biphenyl Secondary Site VAChT->Modification Sigma->Modification Alkylation N-Alkylation/ Arylation PiperidineN->Alkylation Substitution Biphenyl Substitution (e.g., via Suzuki coupling) Biphenyl->Substitution Result1 Tunes σ₁ vs σ₂ Selectivity Impacts hH₃ Affinity Alkylation->Result1 Result2 Modulates Lipophilicity and Target Engagement Substitution->Result2

Caption: Decision tree for SAR exploration.

Binding Affinity Data for Representative Derivatives

The following table summarizes binding affinity data for selected compounds incorporating the core scaffold, illustrating its utility across different target classes.

Compound StructureTargetBinding Affinity (Ki, nM)Reference
Vesamicol AnalogueVAChT4.4[8]
Benzovesamicol AnalogueVAChT2.7[12]
Piperidine Derivative 5 hH₃R6.2[9][10]
Piperidine Derivative 5 σ₁R28[9][10]
Piperidine Derivative 5 σ₂R47[9][10]
Piperidine Derivative 16 σ₁R7.6[9][10]
Piperidine Derivative 16 σ₂R27[9][10]

Note: Compound numbers refer to those in the cited literature.

Conclusion and Future Outlook

The 3-([1,1'-biphenyl]-4-yloxy)piperidine scaffold is a privileged structure in medicinal chemistry, offering a robust and versatile platform for the design of potent neuromodulators. Its synthetic tractability, combined with its proven success in generating high-affinity ligands for VAChT and sigma receptors, ensures its continued relevance in drug discovery. Future applications will likely focus on further exploiting this scaffold for novel MTDLs, developing next-generation PET imaging agents with improved pharmacokinetic properties, and exploring its potential against other emerging therapeutic targets. The protocols and data presented herein provide a solid foundation for researchers to harness the full potential of this valuable chemical building block.

References

  • Okuyama, S., et al. (2006). Synthesis and Binding Affinities of Methylvesamicol Analogs for the Acetylcholine Transporter and Sigma Receptor. PubMed. Available at: [Link]

  • Chalon, S., et al. (2000). Synthesis and in vitro evaluation of new benzovesamicol analogues as potential imaging probes for the vesicular acetylcholine transporter. ResearchGate. Available at: [Link]

  • Assaad, T., et al. (2011). Synthesis and characterization of novel benzovesamicol analogs. TÜBİTAK Academic Journals. Available at: [Link]

  • Rogers, G. A., et al. (1990). Synthesis, in vitro acetylcholine-storage-blocking activities, and biological properties of derivatives and analogs of trans-2-(4-phenylpiperidino)cyclohexanol (vesamicol). Journal of Medicinal Chemistry. Available at: [Link]

  • Engberg, O., et al. (2017). Synthesis and in vitro evaluation of 5-substituted benzovesamicol analogs containing N-substituted amides as potential positron emission tomography tracers for the vesicular acetylcholine transporter. PubMed. Available at: [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Yadav, P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link]

  • Szczepańska, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PMC. Available at: [Link]

  • Rani, P., et al. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • Wesołowska, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Karcz, T., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Zheng, Z., et al. (2018). Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. PubMed. Available at: [Link]

  • Various Authors (2024). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • Nelson, T. D., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

  • Amata, E., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]

  • Quick Company (Date not available). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company. Available at: [Link]

  • Scripps Research (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Scripps Research. Available at: [Link]

  • Hwang, S. H., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PMC. Available at: [Link]

  • Google Patents (2017). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Google Patents.
  • Wang, S., et al. (2024). Structure-based discovery of novel piperidine-biphenyl-DAPY derivatives as non-nucleoside reverse transcriptase inhibitors featuring improved potency, safety, and selectivity. PubMed. Available at: [Link]

  • Klapars, A., et al. (2005). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ResearchGate. Available at: [Link]

  • Lee, F., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. Available at: [Link]

  • White Rose eTheses Online (Date not available). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Chen, W., et al. (2012). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available at: [Link]

  • Scripps Research (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Scripps Research. Available at: [Link]

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  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

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Comprehensive Protocol for the Solubilization of 3-([1,1'-Biphenyl]-4-yloxy)piperidine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist

Introduction & Physicochemical Rationale

The compound 3-([1,1'-Biphenyl]-4-yloxy)piperidine (CAS: 946726-00-7) is a highly lipophilic small molecule characterized by a bulky, hydrophobic biphenyl ether core and a secondary amine (piperidine ring). Due to its high carbon-to-heteroatom ratio, it exhibits extremely poor aqueous solubility.

To ensure reproducible in vitro and in vivo assay results, the preparation of a stable master stock solution is critical. Dimethyl sulfoxide (DMSO) is the mandated primary solvent. As a highly polar, aprotic solvent, DMSO effectively disrupts the crystalline lattice of the biphenyl moiety. However, because DMSO is highly hygroscopic, strict adherence to anhydrous conditions and temperature-controlled dilution protocols is required to prevent the compound from prematurely precipitating out of solution.

Table 1: Physicochemical Properties & Solvent Implications
PropertyValueRationale / Implication
Molecular Formula C17H19NOHigh carbon content drives lipophilicity.
Molecular Weight 253.34 g/mol Required for precise molarity calculations during stock preparation.
LogP (Estimated) > 3.5Highly hydrophobic; necessitates a strong aprotic solvent like DMSO.
Primary Solvent Anhydrous DMSO (≥99.9%)Disrupts the crystalline lattice; must be kept free of atmospheric moisture.

Quantitative Reconstitution Data

To standardize assay preparation, master stock solutions are typically prepared at 10 mM or 50 mM concentrations. The table below provides the exact volumes of anhydrous DMSO required to reconstitute standard powder masses.

Table 2: Reconstitution Volumes for Standard DMSO Stocks
Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1.0 mg 394.7 µL78.9 µL
5.0 mg 1.974 mL394.7 µL
10.0 mg 3.947 mL789.4 µL

Note: Volumes are calculated based on a molecular weight of 253.34 g/mol . Always verify the exact mass on the vial prior to solvent addition, as electrostatic adherence can cause slight variations in recoverable mass.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes the mechanistic causality behind the action to ensure experimental integrity.

Phase 1: Preparation of the Master Stock Solution
  • Thermal Equilibration : Allow the sealed vial of 3-([1,1'-Biphenyl]-4-yloxy)piperidine to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes prior to opening.

    • Causality: Opening a cold vial introduces atmospheric moisture condensation. Water drastically lowers the dielectric constant of the solvent, reducing the solubility of the lipophilic biphenyl core .

  • Solvent Addition : Add the calculated volume of anhydrous DMSO (≥99.9% purity) directly to the original vial.

    • Causality: Transferring dry powder to a secondary vessel results in electrostatic loss and inaccurate final molarities.

  • Dissolution : Vortex the vial vigorously for 60 seconds. If the compound does not fully dissolve, incubate the vial in a 37°C water bath for 10 minutes, followed by 5 minutes of mild sonication.

    • Causality: Thermal energy and sonication disrupt the crystalline lattice and break up micro-aggregates, ensuring complete solubilization without degrading the molecule .

Phase 2: Quality Control and Cryopreservation
  • Visual Inspection (Self-Validation) : Hold the vial against both a light and dark background. The solution must be perfectly clear. If micro-precipitates are visible, repeat the sonication step. For rigorous validation, a 1 mM diluted aliquot should be analyzed via 1H NMR or HPLC to confirm structural integrity prior to screening .

  • Aliquoting : Dispense the master stock into sterile, tightly sealed amber glass or polypropylene microcentrifuge tubes (e.g., 50 µL aliquots).

    • Causality: Aliquoting prevents repeated freeze-thaw cycles. Each freeze-thaw event introduces water into the hygroscopic DMSO, which will eventually cause the compound to crash out of solution .

  • Storage : Store aliquots at -20°C for short-term use (<1 month) or -80°C for long-term preservation (up to 6 months).

Phase 3: Preparation of Aqueous Working Solutions
  • Thawing : Thaw a single DMSO aliquot completely at RT and vortex briefly to ensure homogeneity.

  • Pre-warming Media : Pre-warm the target aqueous buffer or cell culture medium to 37°C.

  • Dilution : Add the DMSO stock dropwise to the pre-warmed medium while continuously swirling or vortexing the tube.

    • Causality: Rapid dispersion prevents localized super-saturation, which is the primary cause of compound precipitation during aqueous dilution .

  • Final Concentration Check : Ensure the final concentration of DMSO in the working solution does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

Protocol Workflow Visualization

G A Dry Powder 3-([1,1'-Biphenyl]-4-yloxy)piperidine B Add Anhydrous DMSO (Target: 10-50 mM) A->B C Vortex & Sonicate (37°C for 10 min) B->C D Visual Inspection (Clear Solution?) C->D D->C No (Precipitates) E Aliquot & Store (-20°C to -80°C) D->E Yes (Clear) F Dilute in Assay Media (Final DMSO < 0.5%) E->F Thaw at RT

Workflow for the preparation and dilution of 3-([1,1'-Biphenyl]-4-yloxy)piperidine in DMSO.

References

  • Title: DMSO Solubility Assessment for Fragment-Based Screening Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment Source: Emulate Bio URL: [Link]

Structural Elucidation of 3-([1,1'-Biphenyl]-4-yloxy)piperidine using NMR Spectroscopy: Protocols and Chemical Shift Analysis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the structural characterization of 3-([1,1'-Biphenyl]-4-yloxy)piperidine using Nuclear Magnetic Resonance (NMR) spectroscopy. Given the importance of the biphenyl and piperidine scaffolds in medicinal chemistry, unambiguous structural verification is critical. This application note details a complete workflow, from sample preparation to the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. It includes a detailed analysis and prediction of the chemical shifts for each unique proton and carbon environment, based on established principles and data from analogous substructures. The protocols are designed to be self-validating, ensuring researchers can confidently assign the molecular structure.

Introduction: The Structural Challenge

The molecule 3-([1,1'-Biphenyl]-4-yloxy)piperidine incorporates three key structural fragments: a saturated heterocyclic piperidine ring, a rigid biphenyl system, and an ether linkage. Each of these components contributes unique features to the NMR spectrum. The piperidine ring introduces conformational flexibility and diastereotopic protons, while the substituted biphenyl moiety produces a complex aromatic region. The ether linkage, being an electron-donating group, significantly influences the chemical shifts of adjacent nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous determination of such complex organic structures in solution.[1] By analyzing chemical shifts, coupling constants, and through-bond correlations, a complete atomic map of the molecule can be constructed. This guide provides the theoretical basis and practical protocols for this analysis.

Predicted ¹H and ¹³C NMR Chemical Shifts

While an experimental spectrum is the ultimate goal, a robust prediction based on known chemical shift principles and data from related structures is invaluable for guiding spectral assignment.[2] The chemical environment of each nucleus dictates its resonance frequency (chemical shift).[1] The following tables summarize the predicted chemical shifts for 3-([1,1'-Biphenyl]-4-yloxy)piperidine, with detailed justifications for the predictions.

Note: Predictions are based on typical chemical shift values for piperidine and biphenyl derivatives in a standard deuterated solvent like CDCl₃. Actual experimental values may vary based on solvent, concentration, and temperature.[3][4]

Predicted ¹H NMR Chemical Shifts
Proton(s) Predicted δ (ppm) Predicted Multiplicity Justification & Notes
H-Ar (Biphenyl, ortho to Ph)7.55 - 7.65d or mProtons on the unsubstituted phenyl ring, ortho to the other ring, are typically the most deshielded.[5]
H-Ar (Biphenyl, meta/para to Ph)7.30 - 7.50mOverlapping signals from the remaining protons of the unsubstituted phenyl ring.[5]
H-Ar (Biphenyl, ortho to O)7.45 - 7.55dProtons on the substituted ring, ortho to the ether linkage, deshielded by the adjacent phenyl group.
H-Ar (Biphenyl, meta to O)6.95 - 7.05dProtons meta to the ether linkage are shielded due to the electron-donating nature of the oxygen.[6]
H-3 (Piperidine)4.40 - 4.60mMethine proton directly attached to the electron-withdrawing oxygen atom, resulting in a significant downfield shift.[7]
H-2eq, H-6eq (Piperidine)3.10 - 3.30mEquatorial protons alpha to the nitrogen are typically deshielded relative to axial protons.[8]
H-2ax, H-6ax (Piperidine)2.60 - 2.80mAxial protons alpha to the nitrogen.[8]
H-4, H-5 (Piperidine)1.50 - 2.20mComplex, overlapping multiplets for the remaining methylene protons on the piperidine ring.[9]
N-H (Piperidine)1.50 - 2.50br sBroad singlet, chemical shift is highly variable and depends on solvent and concentration. May exchange with D₂O.[10]
Predicted ¹³C NMR Chemical Shifts
Carbon(s) Predicted δ (ppm) Justification & Notes
C-Ar (Biphenyl, C-O)157.0 - 159.0The carbon directly attached to the ether oxygen is significantly deshielded.
C-Ar (Biphenyl, C-ipso)140.0 - 142.0Quaternary carbon of the unsubstituted ring, attached to the other ring.
C-Ar (Biphenyl, C-ipso)133.0 - 135.0Quaternary carbon of the substituted ring, attached to the other ring.
C-Ar (Biphenyl, CH)126.0 - 129.0Aromatic CH carbons from the unsubstituted ring.
C-Ar (Biphenyl, CH ortho to O)127.0 - 129.0Aromatic CH carbons ortho to the ether linkage.
C-Ar (Biphenyl, CH meta to O)115.0 - 117.0Aromatic CH carbons meta to the ether linkage, shielded by the oxygen's electron-donating effect.
C-3 (Piperidine)74.0 - 77.0Methine carbon attached to the ether oxygen, significantly deshielded.
C-2, C-6 (Piperidine)45.0 - 48.0Carbons alpha to the nitrogen atom.[9]
C-5 (Piperidine)30.0 - 33.0Methylene carbon beta to the oxygen substituent.
C-4 (Piperidine)23.0 - 26.0Methylene carbon beta to the nitrogen.

Experimental Protocols

Acquiring high-quality, high-resolution NMR data is paramount. The following protocols provide a robust framework for the analysis of 3-([1,1'-Biphenyl]-4-yloxy)piperidine.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

  • Mass Requirement:

    • For ¹H NMR: Weigh 5-10 mg of the compound.[11]

    • For ¹³C NMR: Weigh 20-50 mg of the compound for reasonably rapid acquisition.[11]

  • Solvent Selection:

    • Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.[12] Other solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue.[3]

    • Use a volume of 0.6-0.7 mL of the deuterated solvent.[11]

  • Sample Dissolution:

    • Dissolve the sample in the solvent in a small, clean vial first. This allows for gentle warming or vortexing to ensure complete dissolution.[12]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

  • Internal Standard:

    • For precise chemical shift calibration, an internal standard is recommended. Tetramethylsilane (TMS) is the standard for organic solvents like CDCl₃, defined as 0.00 ppm.[1] Add a very small amount (e.g., from a prepared solvent stock containing TMS) to the sample.[11]

  • Labeling: Label the NMR tube clearly with the sample identity.

Protocol 2: NMR Data Acquisition

The following workflow outlines the recommended sequence of experiments on a standard 400 MHz (or higher) spectrometer.

Caption: Logic diagram for integrating 2D NMR data.

  • Identify Key Regions: In the ¹H spectrum, locate the aromatic region (6.9-7.7 ppm), the deshielded piperidine methine (H-3, ~4.5 ppm), the piperidine N-CH₂ region (2.6-3.3 ppm), and the aliphatic piperidine region (1.5-2.2 ppm).

  • Assign the Piperidine Ring:

    • Start with the most downfield piperidine signal in the ¹H spectrum, the H-3 methine.

    • In the COSY spectrum, find the cross-peaks from H-3. This will identify its neighbors: the H-2 and H-4 protons.

    • From the H-2 and H-4 signals, "walk" around the ring using the COSY spectrum to identify H-5 and H-6.

    • Use the HSQC spectrum to correlate each assigned proton (H-2, H-3, H-4, H-5, H-6) to its corresponding carbon signal (C-2, C-3, C-4, C-5, C-6).

  • Assign the Biphenyl System:

    • In the aromatic region of the ¹H spectrum, identify the two doublets characteristic of the para-substituted ring containing the ether linkage. The upfield doublet (~7.0 ppm) corresponds to the protons meta to the oxygen, while the downfield doublet corresponds to those ortho to the oxygen.

    • The remaining complex multiplets belong to the unsubstituted phenyl ring.

    • Use the HSQC to assign the corresponding aromatic CH carbons. Quaternary carbons will be absent from the HSQC spectrum and can be assigned based on predicted chemical shifts.

References

  • Scribd. (n.d.). 1H and 13C NMR Interpretation Guide. Retrieved from [Link]

  • Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]

  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(3), 517-534. Retrieved from [Link]

  • University of Arizona. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Cambridge. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Retrieved from [Link]

  • Mao, S.-L., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. Retrieved from [Link]

  • Schneider, W. G., et al. (1962). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 40(9), 1658-1667. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitro-phenoxy)-biphenyl. PubChem. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]

  • Schaefer, T., & Schneider, W. G. (1960). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Chemical Physics, 32(4), 1224-1229. Retrieved from [Link]

  • Kim, H., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(20-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1076, 600-605. Retrieved from [Link]

  • Thomas, S., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(6), 1125-1132. Retrieved from [Link]

  • Hamburger, M., & Hostettmann, K. (1991). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia, 45(4), 129-136. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Nuclear Magnetic Resonance. Retrieved from [Link]

  • ACD/Labs. (2023). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Ai, X., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e288-e298. Retrieved from [Link]

  • American Chemical Society. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(34), 8410-8411. Retrieved from [Link]

  • American Chemical Society. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]

  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Jadhava, S. N., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Retrieved from [Link]

  • Tyler DeWitt. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. Retrieved from [Link]

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Application Notes and Protocols for the Incorporation of 3-([1,1'-Biphenyl]-4-yloxy)piperidine into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a transformative strategy in modern drug discovery and chemical biology. These novel building blocks offer the ability to introduce unique structural constraints, enhance proteolytic stability, modulate receptor affinity, and confer novel functionalities upon synthetic peptides.[1] This guide provides a comprehensive overview and detailed protocols for the incorporation of a sterically demanding and hydrophobic UAA, 3-([1,1'-Biphenyl]-4-yloxy)piperidine, into peptide sequences using solid-phase peptide synthesis (SPPS).

The 3-([1,1'-biphenyl]-4-yloxy)piperidine moiety introduces a rigid, bulky, and hydrophobic side chain that can significantly influence peptide conformation and interaction with biological targets. The biphenyl group offers potential for π-π stacking interactions, while the piperidine ring introduces a level of conformational constraint. This application note is designed for researchers, scientists, and drug development professionals seeking to explore the synthesis and application of peptides containing this and structurally related UAAs.

Part 1: Synthesis of the Fmoc-Protected Unnatural Amino Acid Building Block

Proposed Synthetic Pathway:

The proposed synthesis aims to generate a chiral Fmoc-protected amino acid where the piperidine ring acts as the backbone, with amino and carboxylic acid functionalities at appropriate positions for peptide elongation. A plausible approach involves starting from a chiral precursor to install the necessary functional groups with defined stereochemistry.

G cluster_0 Proposed Synthesis of Fmoc-UAA Building Block A Commercially Available 3-([1,1'-Biphenyl]-4-yloxy)piperidine B Resolution of Enantiomers (e.g., via diastereomeric salt formation) A->B C Introduction of Carboxylic Acid Moiety B->C D Introduction of Amino Moiety with Orthogonal Protecting Group (e.g., Boc) C->D E Fmoc Protection of the Piperidine Nitrogen D->E F Selective Deprotection of the Orthogonal Protecting Group E->F G Final Fmoc-Protected UAA Building Block F->G

Caption: Proposed workflow for the synthesis of the Fmoc-protected UAA.

Detailed Protocol for Proposed Synthesis:

  • Step 1: Chiral Resolution: If starting from a racemic mixture of 3-([1,1'-biphenyl]-4-yloxy)piperidine, resolution of the enantiomers is the first critical step. This can be achieved through classical resolution techniques, such as the formation of diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid) followed by fractional crystallization.

  • Step 2: Functionalization of the Piperidine Ring: The introduction of both an amino and a carboxyl group onto the piperidine ring is the most challenging step. A potential strategy involves the conversion of the piperidine into a suitable intermediate that allows for the regioselective introduction of these functionalities. This could involve, for example, the formation of a lactam followed by stereoselective functionalization. A multi-step route starting from L-glutamic acid has been described for the synthesis of enantiomerically pure 3-(N-Boc amino)piperidine derivatives, which could be adapted.

  • Step 3: Orthogonal Protection: The newly introduced amino group should be protected with a group that is orthogonal to the Fmoc group, such as a Boc (tert-butyloxycarbonyl) group. This allows for selective deprotection later in the synthesis.

  • Step 4: Fmoc Protection: The piperidine nitrogen, which will become the N-terminus of the UAA in the peptide chain, is then protected with the Fmoc group. This is typically achieved by reacting the secondary amine with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions.

  • Step 5: Final Deprotection: The orthogonal protecting group (e.g., Boc) on the side-chain amino group is then selectively removed under acidic conditions (e.g., with TFA), leaving the Fmoc-protected piperidine nitrogen and the free carboxylic acid ready for peptide synthesis.

Note: This proposed synthesis is based on established chemical principles but would require significant experimental optimization and characterization at each step.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of the bulky and hydrophobic 3-([1,1'-Biphenyl]-4-yloxy)piperidine-derived UAA into a growing peptide chain requires optimized conditions to overcome potential steric hindrance and on-resin aggregation.[4][5][6]

Key Considerations for SPPS:

  • Resin Choice: For peptides with a C-terminal amide, a Rink Amide resin is suitable. For C-terminal acids, a 2-chlorotrityl chloride (2-CTC) or Wang resin can be used. Given the hydrophobicity of the UAA, a resin with good swelling properties in a range of solvents, such as a PEG-based resin (e.g., ChemMatrix® or TentaGel®), is recommended to minimize aggregation.[7]

  • Coupling Reagents: Due to the expected steric hindrance, standard carbodiimide coupling reagents like DIC/HOBt may be inefficient.[4] More potent uronium/aminium or phosphonium salt-based coupling reagents are strongly recommended.

Coupling ReagentClassKey Advantages for Hindered Couplings
HATU Aminium SaltForms highly reactive OAt-esters; excellent for difficult couplings.
HCTU Aminium SaltMore cost-effective than HATU with comparable reactivity for many hindered systems.
COMU Uronium SaltHigh coupling efficiency, reduced racemization, and excellent solubility.[8][9][10]
PyAOP Phosphonium SaltForms highly reactive OAt-esters, superior for extremely challenging couplings.
PyBOP Phosphonium SaltEfficient and rapid, a good alternative to aminium salts.
  • Solvents: N,N-Dimethylformamide (DMF) is a standard solvent for SPPS. However, for hydrophobic sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents such as DMF/DCM may improve solvation.[6][7]

  • Double Coupling: For the coupling of the UAA and potentially the amino acid immediately following it, a double coupling strategy is recommended to ensure the reaction goes to completion.[11]

  • Microwave-Assisted SPPS (MASPPS): The use of microwave energy can significantly accelerate coupling reactions and improve yields for sterically hindered amino acids.[4]

G cluster_1 SPPS Cycle for UAA Incorporation Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling UAA Coupling (e.g., COMU/DIPEA in DMF) Double Couple Recommended Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Capping Optional Capping (e.g., Acetic Anhydride) Washing2->Capping Next_Cycle Repeat Cycle for Next Amino Acid Capping->Next_Cycle Next_Cycle->Fmoc_Deprotection

Caption: General SPPS cycle for incorporating the UAA.

Detailed Manual SPPS Protocol (0.1 mmol scale):

  • Resin Swelling: Place the appropriate resin (e.g., 0.1 mmol of Rink Amide resin) in a reaction vessel. Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation. Drain the DMF.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF (5 mL) to the resin. Agitate for 5 minutes and drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes. Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of the UAA (Double Coupling Protocol):

    • First Coupling: In a separate vial, pre-activate the Fmoc-protected 3-([1,1'-biphenyl]-4-yloxy)piperidine-derived amino acid (3 equivalents, 0.3 mmol) with COMU (3 equivalents, 0.3 mmol) and N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) in DMF (3 mL) for 1-2 minutes.[9] Add this solution to the resin and agitate for 2 hours at room temperature. Drain the solution.

    • Washing: Wash the resin with DMF (3 x 5 mL).

    • Second Coupling: Repeat the pre-activation and coupling step with a fresh solution of the UAA, COMU, and DIPEA. Agitate for another 2 hours.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL).

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence. For the amino acid immediately following the UAA, a double coupling may also be beneficial.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF (5 x 5 mL), followed by dichloromethane (DCM) (5 x 5 mL), and dry the resin under vacuum.

Part 3: Cleavage, Purification, and Characterization

Cleavage from the Resin and Side-Chain Deprotection:

The stability of the biphenyl ether linkage under standard TFA cleavage conditions is expected to be high, as aryl ethers are generally stable to TFA.[12]

  • Cleavage Cocktail: A standard cleavage cocktail for peptides without particularly sensitive residues is Reagent B (TFA/H₂O/Triisopropylsilane (TIS) 95:2.5:2.5). TIS is included as a scavenger to trap carbocations generated from side-chain protecting groups.

  • Procedure:

    • Place the dry peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification by Reverse-Phase HPLC (RP-HPLC):

The high hydrophobicity of the 3-([1,1'-biphenyl]-4-yloxy)piperidine side chain will significantly increase the retention time of the peptide on a C18 column.

  • Column: A C18 or C8 stationary phase is suitable. For very hydrophobic peptides, a C4 column may provide better resolution.

  • Mobile Phases:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A shallow gradient of increasing acetonitrile concentration will be necessary to achieve good separation. The exact gradient will need to be optimized for each specific peptide. Due to the hydrophobicity, the peptide will likely elute at a higher percentage of acetonitrile than a corresponding peptide without the UAA.

  • Detection: UV detection at 220 nm and 280 nm (due to the biphenyl group).

Characterization:

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide. The observed mass should match the calculated mass of the peptide containing the UAA.

  • NMR Spectroscopy: For detailed structural characterization, 1D and 2D NMR spectroscopy (e.g., TOCSY, NOESY) can be employed. The incorporation of the UAA will result in unique signals in the NMR spectrum, particularly in the aromatic region from the biphenyl group and the aliphatic region from the piperidine ring. Specific protocols for generating structural templates for ncAAs in NMR software may be required for full structure elucidation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete coupling of the UAA due to steric hindrance or aggregation.Use a more potent coupling reagent (e.g., COMU, HATU).[5] Perform a double coupling for the UAA and the subsequent residue.[11] Use a PEG-based resin to improve solvation.[7] Consider microwave-assisted synthesis.
Deletion Sequences Incomplete Fmoc deprotection or incomplete coupling.Ensure fresh 20% piperidine solution is used. Extend deprotection time if necessary. Use a more efficient coupling strategy as described above.
Poor Purity/Difficult Purification On-resin aggregation of the hydrophobic peptide.Synthesize on a low-loading resin. Use NMP as the solvent.[6] Employ a C4 RP-HPLC column for purification.
Unexpected Mass Adducts Side reactions during cleavage.Ensure an adequate amount of scavenger (TIS) is used in the cleavage cocktail.

Conclusion

The incorporation of 3-([1,1'-biphenyl]-4-yloxy)piperidine into peptides presents a unique opportunity to create novel peptide analogs with potentially enhanced therapeutic properties. While the synthesis of the Fmoc-protected building block requires a dedicated synthetic effort, its subsequent incorporation into peptides via SPPS is achievable with optimized protocols. The key challenges of steric hindrance and hydrophobicity can be overcome by employing advanced coupling reagents, such as COMU, and by carefully selecting resins and solvents to minimize on-resin aggregation. The detailed protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for researchers venturing into the synthesis of these complex and promising peptide derivatives.

References

  • BenchChem. (2025).
  • Yadav, A. K., Kumar, A., Singh, A. K., & Kumar, R. (2022).
  • BenchChem. (2025). The Core Mechanism of COMU: An In-depth Technical Guide for Researchers.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Luxembourg Bio Technologies. (2009).
  • BenchChem. (2025).
  • SciSpace. (2016). An asymmetric synthesis method for (R)
  • ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.
  • BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis.
  • Kos, T., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Royal Society of Chemistry. (n.d.).
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • Royal Society of Chemistry. (n.d.). Microphase-optimized sulfonated poly(biphenyl-piperidine-alkylene)-co-poly(biphenyl-trifluoroacetophenylene)
  • National Institutes of Health. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups.
  • GenScript. (2024).
  • National Institutes of Health. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • BenchChem. (2025). Technical Support Center: O-propargyl Ether Linkage Stability in TFA Cleavage.
  • ResearchGate. (n.d.). Poly(biphenyl-piperidinium)/poly(biphenyl-trifluoroacetophenone)
  • Royal Society of Chemistry. (2022). Improving poly(arylene piperidinium) anion exchange membranes by monomer design.
  • PubMed. (2001).
  • Recent. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR.

Sources

Application Note & Standard Operating Procedure: Handling and Pharmacological Preparation of 3-([1,1'-Biphenyl]-4-yloxy)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 946726-00-7

Executive Summary & Scientific Context

The compound 3-([1,1'-Biphenyl]-4-yloxy)piperidine (CAS: 946726-00-7) represents a highly versatile structural motif in modern drug discovery[1]. The combination of a lipophilic biphenyl ether moiety with a basic piperidine ring provides an optimal balance of hydrophobic target engagement and aqueous solubility modulation.

Derivatives of the piperidine-biphenyl scaffold have been successfully optimized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with significantly enhanced potency, safety, and selectivity against HIV-1[2]. Furthermore, bioisosteric incorporation of the piperidine ring in place of a standard phenyl group has been shown to enhance potency by up to 40-fold while lowering cLogP, thereby improving the pharmacokinetic profile of the drug candidate[3]. Similar piperidine ether derivatives have also been characterized as dual-acting norepinephrine reuptake inhibitors (NRIs) and 5-HT1A partial agonists for neuropsychiatric applications[4].

Given its potent biological activity, handling this compound requires strict adherence to physicochemical-driven protocols to ensure both operator safety and experimental reproducibility.

Physicochemical Profiling & Causality in Handling

To design a robust handling protocol, we must first understand the causality behind the compound's physical properties. The table below summarizes the critical data and the direct impact these properties have on laboratory handling.

Table 1: Physicochemical Properties and Handling Causality

PropertyValue / CharacteristicCausality / Impact on Handling
CAS Number 946726-00-7Unique identifier required for strict inventory and SDS compliance[5].
Molecular Backbone Piperidine + Biphenyl EtherHigh lipophilicity dictates poor aqueous solubility; necessitates the use of aprotic organic solvents (e.g., DMSO) for stock generation.
Physical State Solid (Powder)Prone to electrostatic aerosolization. Weighing must be performed using anti-static tools within a ventilated balance enclosure.
Amine Basicity Secondary Amine (Piperidine)Susceptible to protonation. Can be converted to an HCl salt to drastically improve downstream aqueous solubility for in vivo dosing.
Photostability Moderate (Ether Linkage)Potential for slow photo-oxidation over prolonged storage. Dictates the mandatory use of amber vials for long-term storage.

Standard Operating Procedure (SOP): Stock Preparation

This protocol is designed as a self-validating system . By incorporating an analytical Quality Control (QC) step before assay deployment, you eliminate the risk of false negatives caused by compound degradation or incomplete solubilization.

Phase 1: Weighing and Solubilization

Causality Check: The compound's lipophilicity requires 100% Dimethyl Sulfoxide (DMSO) for the initial stock. Aqueous buffers will cause immediate precipitation if used before the DMSO intermediate step.

  • PPE & Environment: Don nitrile gloves, a lab coat, and safety goggles. Perform all open-container handling inside a Class II Biological Safety Cabinet (BSC) or a dedicated ventilated powder hood to prevent inhalation of biologically active dust.

  • Anti-Static Transfer: Use an anti-static micro-spatula to transfer the desired mass of 3-([1,1'-Biphenyl]-4-yloxy)piperidine into a pre-tared, sterile glass vial.

  • Solvent Addition: Calculate the required volume of anhydrous, cell-culture grade 100% DMSO to achieve a 10 mM stock solution .

  • Dissolution: Add the DMSO and vortex for 30–60 seconds. If particulates remain, sonicate the vial in a room-temperature water bath for 5 minutes. Do not heat, as thermal stress may induce degradation.

Phase 2: Self-Validation (Quality Control)

Causality Check: Relying solely on gravimetric measurements introduces error. Analytical validation ensures the structural integrity and exact concentration of the stock.

  • LC-MS/UV-Vis Verification: Withdraw a 5 µL aliquot and dilute it 1:1000 in LC-MS grade Methanol. Run a rapid LC-MS or UV-Vis scan to verify the molecular ion mass and confirm the absence of degradation byproducts (e.g., cleaved biphenyl species).

  • Proceed only if purity is >95%.

Phase 3: Aliquoting and Storage
  • Aliquoting: Dispense the validated 10 mM stock into single-use 50 µL aliquots using amber microcentrifuge vials to protect the ether linkage from photo-oxidation.

  • Storage: Store immediately at -20°C in a desiccated container. Rationale: Repeated freeze-thaw cycles in DMSO introduce atmospheric moisture, which drastically reduces the solubility of the lipophilic biphenyl moiety over time.

Workflow A Solid Compound (CAS: 946726-00-7) B Weighing in Ventilated Enclosure A->B Anti-static spatulas C Dissolution in 100% DMSO (10 mM Stock) B->C Add aprotic solvent D LC-MS/UV-Vis QC Verification C->D Self-validation E Aliquoting into Amber Vials D->E Pass QC F Storage at -20°C (Desiccated) E->F Protect from light/moisture G Serial Dilution in Assay Buffer F->G Thaw on ice

Workflow for the preparation and validation of compound stock solutions.

Application Protocol: In Vitro Assay Preparation

When transitioning from the 10 mM DMSO stock to an in vitro cell-based assay (e.g., testing for NNRTI activity or 5-HT1A agonism), strict control of the final DMSO concentration is critical.

Table 2: Serial Dilution Matrix for Cell-Based Assays

StepStarting ConcentrationDiluentFinal ConcentrationFinal DMSO %
1 10 mM (Stock)100% DMSO1 mM (Intermediate)100%
2 1 mM100% DMSO100 µM (Working)100%
3 100 µMAssay Buffer / Media1 µM (Assay Well)1.0%

Step-by-Step Assay Preparation:

  • Thaw a single-use amber vial of the 10 mM stock on ice.

  • Perform intermediate serial dilutions in 100% DMSO (Steps 1 & 2). Causality: Diluting directly into aqueous buffer at high concentrations will cause the biphenyl derivative to crash out of solution, creating micro-precipitates that skew IC50/EC50 data.

  • For the final assay plate (Step 3), dilute the working stock into the biological assay buffer (e.g., DMEM or PBS) immediately prior to cell treatment. Ensure the final DMSO concentration does not exceed 1.0% (or 0.1% for highly sensitive primary cells) to prevent solvent-induced cytotoxicity[2].

Mechanistic Insights in Drug Discovery

The structural logic behind 3-([1,1'-Biphenyl]-4-yloxy)piperidine makes it a privileged scaffold. In the context of viral reverse transcriptase or monoamine transporters, the molecule operates via a dual-interaction mechanism:

  • The Biphenyl Ether Moiety: Acts as a highly lipophilic anchor. In the discovery of novel DAPY-derivatives for HIV therapy, the biphenyl group deeply inserts into the hydrophobic non-nucleoside inhibitor binding pocket (NNIBP)[2].

  • The Piperidine Ring: Replaces traditional planar phenyl rings. This bioisosteric replacement not only lowers the cLogP by approximately 1 unit (improving solubility) but also introduces a basic nitrogen capable of acting as a critical hydrogen bond donor/acceptor with target residues[3].

Pathway Ligand 3-([1,1'-Biphenyl]-4-yloxy)piperidine Biphenyl Biphenyl Ether Moiety Ligand->Biphenyl Piperidine Piperidine Ring Ligand->Piperidine Hydrophobic Hydrophobic Pocket Interaction Biphenyl->Hydrophobic HBond Hydrogen Bond Donor/Acceptor Piperidine->HBond Target Target Protein (e.g., RT or 5-HT1A) Hydrophobic->Target HBond->Target Effect Pharmacological Inhibition / Agonism Target->Effect Conformational Shift

Pharmacological binding mechanism of piperidine-biphenyl ether derivatives.

References

  • Structure-based discovery of novel piperidine-biphenyl-DAPY derivatives as non-nucleoside reverse transcriptase inhibitors featuring improved potency, safety, and selectivity. European Journal of Medicinal Chemistry (2024). 2

  • 3-([1,1'-Biphenyl]-4-yloxy)piperidine | CAS#:946726-00-7. Chemsrc Database. 1

  • Phenyl and Biphenyl Molecular Metaphors in Drug Design. Journal of Medicinal Chemistry (2016).3

  • Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters (2009).4

  • 3-([1,1'-BIPHENYL]-4-YLOXY)PIPERIDINE — Chemical Substance Information. NextSDS. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-([1,1'-Biphenyl]-4-yloxy)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-([1,1'-Biphenyl]-4-yloxy)piperidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields.

Overview of Synthetic Challenges

The synthesis of 3-([1,1'-Biphenyl]-4-yloxy)piperidine, an aryl ether, primarily involves the formation of a C-O bond between the piperidine and biphenyl moieties. The two most prominent and effective strategies for this transformation are the Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling and the classical Williamson Ether Synthesis (or its copper-catalyzed variant, the Ullmann condensation).

Both pathways, while powerful, present unique challenges. Success hinges on meticulous control of reaction parameters, including the choice of catalyst, ligand, base, solvent, and temperature, as well as the effective use of protecting groups. This guide provides a structured approach to identifying and resolving common experimental roadblocks.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Reaction Pathways SM1 N-Boc-3-hydroxypiperidine R1 Buchwald-Hartwig C-O Coupling SM1->R1 SM2 4-Bromobiphenyl (or 4-Iodobiphenyl) SM2->R1 SM3 4-Hydroxybiphenyl R2 Williamson Ether Synthesis SM3->R2 SM4 N-Boc-3-tosyloxypiperidine SM4->R2 Product N-Boc-3-([1,1'-Biphenyl] -4-yloxy)piperidine R1->Product Pd Catalyst, Ligand, Base R2->Product Strong Base (e.g., NaH) FinalProduct Final Product (after deprotection) Product->FinalProduct Acidic Deprotection

Caption: High-level overview of the primary synthetic routes.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Q1: My reaction yield is consistently low or zero. What are the most likely causes and how do I fix them?

This is the most common issue, and the root cause depends heavily on the chosen synthetic route.

For Buchwald-Hartwig C-O Coupling:

Low yields in Pd-catalyzed cross-couplings often trace back to an inactive catalyst, suboptimal reaction conditions, or competing side reactions.

  • Cause 1: Inactive Catalytic System. The active LPd(0) species is crucial for the catalytic cycle to begin.[1] If it fails to form or is deactivated, the reaction will not proceed.

    • Solution:

      • Use a Pre-catalyst: Switch from traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in situ reduction, to a modern palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These generate the active LPd(0) species rapidly and quantitatively upon exposure to base.

      • Check Ligand Integrity: Phosphine ligands, especially bulky, electron-rich ones used in these reactions, can be sensitive to air. Ensure you are handling ligands under an inert atmosphere (Nitrogen or Argon).

      • Degas Your Solvent: Oxygen can oxidize and deactivate the Pd(0) catalyst. Thoroughly degas your reaction solvent (e.g., toluene, dioxane) by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Cause 2: Inappropriate Base or Solvent. The base not only participates in the catalytic cycle but also influences catalyst activity and substrate stability.[1]

    • Solution:

      • Base Strength: For C-O coupling with alcohols, a strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) is a common choice.[1] If your substrates are sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, but this could require higher temperatures or longer reaction times.

      • Solvent Choice: Anhydrous, non-protic solvents are essential. Toluene and dioxane are the most common and effective solvents for Buchwald-Hartwig aminations and etherifications.

  • Cause 3: Competing Side Reaction (Dehalogenation). You may observe the formation of biphenyl (from your 4-bromobiphenyl starting material) instead of the desired product. This indicates a competitive reduction pathway.[2]

    • Solution:

      • Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination step over dehalogenation.[2]

      • Temperature Control: Lowering the reaction temperature can sometimes suppress this side reaction.[2] Monitor the reaction by TLC or LC-MS to find the optimal temperature that allows for product formation without significant dehalogenation.

Troubleshooting_Low_Yield_BH cluster_yes cluster_no start Low or No Yield in Buchwald-Hartwig Reaction q1 Are Starting Materials Consumed (TLC/LCMS)? start->q1 q2 Is Dehalogenated Byproduct Observed? q1->q2 Yes q3 Using a Pd Pre-catalyst? q1->q3 No sol2a Optimize Ligand & Temp. Lower temperature to suppress reductive pathway. q2->sol2a Yes sol2b Purification Issue. Product may be formed but not isolated. Review workup. q2->sol2b No sol3a Switch to a G3/G4 Buchwald Pre-catalyst for reliable Pd(0) generation. q3->sol3a No sol3b Check Reagent Quality. Ensure anhydrous solvent, fresh base, and oxygen-free ligand. q3->sol3b Yes

Sources

Technical Support Center: Chiral Separation of 3-([1,1'-Biphenyl]-4-yloxy)piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced method development and troubleshooting portal. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with resolving the enantiomers of 3-([1,1'-Biphenyl]-4-yloxy)piperidine.

This molecule presents a dual chromatographic challenge: a highly basic secondary amine (the piperidine ring) that induces severe peak tailing, and a bulky, lipophilic biphenyl ether moiety that requires precise steric alignment for chiral recognition. This guide provides self-validating protocols, mechanistic causality, and diagnostic workflows to ensure robust enantiomeric separation.

Mechanistic Principles of Chiral Recognition

To successfully separate these enantiomers, one must understand the causality behind the interactions occurring inside the column. We utilize Polysaccharide-based Chiral Stationary Phases (CSPs) because their helical polymeric structure provides an ideal environment for the "Three-Point Interaction Model"[1]:

  • π−π Stacking: The bulky, electron-rich biphenyl group of the analyte intercalates with the phenylcarbamate derivatization rings of the CSP[2].

  • Hydrogen Bonding: The ether oxygen and the basic piperidine −NH act as hydrogen bond acceptors and donors with the carbamate linkages ( −NH−C=O ) of the stationary phase[1].

  • Steric Inclusion: The rigid biphenyl moiety must fit precisely into the chiral helical grooves of the polysaccharide backbone. Amylose typically provides a more accommodating helical cavity for bulky biphenyls compared to cellulose[2].

The Role of Basic Additives: The secondary amine of the piperidine ring has a high pKa (~9.5). In both Normal Phase and Supercritical Fluid Chromatography (SFC), this basic nitrogen undergoes parasitic secondary interactions with acidic, unendcapped silanols ( Si−OH ) on the silica support[3]. This disrupts chiral recognition and causes severe peak tailing. Introducing a volatile base like Diethylamine (DEA) competitively masks these silanols, restoring peak symmetry[3][4].

Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system . Do not proceed with sample analysis unless the System Suitability Test (SST) criteria are met.

Protocol A: Supercritical Fluid Chromatography (SFC) - Primary Method

Causality: SFC is the gold standard for lipophilic, bulky molecules like biphenyl ethers. The high diffusivity and low viscosity of supercritical CO2​ accelerate mass transfer, sharpening peaks and reducing run times[4].

  • Column Preparation: Install an Amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Compounding: Prepare the co-solvent modifier: 100% HPLC-grade Methanol containing exactly 0.1% (v/v) Diethylamine (DEA). Critical Step: Do not exceed 0.2% DEA to prevent stationary phase degradation.

  • System Equilibration: Pump CO2​ /Modifier at a 60:40 ratio at 3.0 mL/min. Set the Back Pressure Regulator (BPR) to 120 bar and the column oven to 35°C. Equilibrate for a minimum of 10 column volumes.

  • Sample Injection: Inject 5 µL of the racemate (1 mg/mL dissolved in Methanol).

  • System Suitability Validation (SST): The system validates itself if the critical pair resolution ( Rs​ ) is ≥2.0 and the tailing factor ( Tf​ ) for the second eluting enantiomer is ≤1.2 .

Protocol B: Reversed-Phase (RP) HPLC - Orthogonal Method

Causality: RP-HPLC provides an orthogonal separation mechanism driven by hydrophobic interactions. For basic amines in aqueous environments, controlling ionization is paramount. Using a chaotropic salt at low pH creates a neutral ion-pair, facilitating deep interaction with the hydrophobic chiral grooves[5].

  • Column Preparation: Install a Chiralcel OD-RH column (150 x 4.6 mm, 5 µm).

  • Buffer Preparation: Prepare an acidic phosphate buffer (pH 2.0) containing 50 mM Potassium Hexafluorophosphate ( KPF6​ ) acting as a chaotropic agent[5].

  • Mobile Phase Blending: Mix the Buffer and Acetonitrile at a 70:30 (v/v) ratio.

  • System Equilibration: Flow at 0.5 mL/min at 25°C. Monitor the baseline at 230 nm.

  • System Suitability Validation (SST): Validate the run by confirming Rs​≥1.5 . If Rs​<1.5 , incrementally increase the chaotropic salt concentration to modulate the ion-pairing strength[5].

Diagnostic Data Summary

Use the following table to benchmark your experimental results against expected quantitative parameters across different chromatographic modes.

ParameterSFC (Primary Method)RP-HPLC (Orthogonal Method)NP-HPLC (Legacy Method)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase CO2​ / MeOH (60:40)pH 2.0 Buffer with KPF6​ / ACN (70:30)n-Hexane / IPA (80:20)
Critical Additive 0.1% DEA50 mM KPF6​ (Chaotropic Salt)0.1% DEA
Expected Resolution ( Rs​ ) > 2.51.5 - 2.01.8 - 2.2
Expected Tailing ( Tf​ ) 1.0 - 1.11.2 - 1.41.3 - 1.6
Typical Run Time < 5 mins~ 15 mins~ 20 mins

Troubleshooting Guides & FAQs

Q: Why are my piperidine enantiomer peaks exhibiting severe tailing ( Tf​>2.0 ) in Normal Phase? A: The secondary amine in the piperidine ring is highly basic. It undergoes strong secondary electrostatic interactions with free, unendcapped silanols ( Si−OH ) on the silica support of the CSP[3]. Solution: Introduce a competitive basic additive. Add 0.1% Diethylamine (DEA) to your organic modifier. DEA is preferred over Triethylamine (TEA) for secondary amines due to its slightly lower pKb and reduced steric hindrance, allowing it to coat the silanols more effectively[3].

Q: I achieved baseline resolution, but retention times are drifting shorter over multiple injections. What is the cause? A: This indicates modifier depletion or insufficient column equilibration. In SFC and NP-HPLC, volatile additives like DEA can evaporate from the co-solvent bottle over time, altering the localized pH and reducing the mobile phase's silanol suppression capacity[4]. Solution: Cap co-solvent bottles tightly, prepare fresh modifier daily, and ensure a minimum of 10 column volumes of equilibration prior to the first injection.

Q: Can I use a cellulose-based CSP instead of an amylose-based one for this biphenyl compound? A: Yes, but the elution order and resolution will likely change. Chiral recognition depends heavily on the macroscopic helical structure of the polysaccharide. Amylose forms a more open, continuous helical groove compared to the linear structure of cellulose, which often accommodates bulky, rigid biphenyl moieties more effectively[1][2].

Visual Diagnostics

Workflow: Chiral Method Development

Follow this logical pathway when developing a new method for basic aryloxypiperidines.

Workflow Start Start: 3-([1,1'-Biphenyl]-4-yloxy) piperidine Racemate SelectCSP Select Polysaccharide CSP (e.g., Amylose/Cellulose) Start->SelectCSP Mode Select Chromatography Mode SelectCSP->Mode SFC SFC (Preferred) CO2 + MeOH/EtOH Mode->SFC NP Normal Phase Hexane + IPA/EtOH Mode->NP AddBase Add 0.1% DEA/TEA (Silanol Suppressor) SFC->AddBase NP->AddBase Eval Evaluate SST: Rs > 1.5, Tf < 1.2? AddBase->Eval Pass Method Validated Eval->Pass Yes Fail Optimize Modifier/Temperature Eval->Fail No Fail->Mode Iterate

Chiral method development workflow for basic aryloxypiperidines.

Troubleshooting: Resolving Peak Tailing

Use this logical relationship diagram to diagnose and correct poor peak symmetry.

TailingFix Issue Issue: Peak Tailing (Tf > 2.0) in Piperidine Enantiomers Cause1 Cause: Secondary Interactions (Basic NH vs Free Silanols) Issue->Cause1 Cause2 Cause: Mass Overload (Non-linear Isotherm) Issue->Cause2 Fix1 Action: Add 0.1% DEA to Mobile Phase Cause1->Fix1 Fix2 Action: Reduce Injection Volume/Concentration Cause2->Fix2 Result Result: Symmetrical Peaks (Tf 0.9 - 1.2) Fix1->Result Fix2->Result

Logical troubleshooting pathway for resolving peak tailing in chiral basic amines.

References

  • Perrin, C., et al. "Screening approach for chiral separation of pharmaceuticals Part II. Reversed-phase liquid chromatography." Journal of Chromatography A, 2002. URL:[Link]

  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Materials Technical Articles, 2025. URL:[Link]

  • Zheng, J., et al. "Chaotropic Effects in Sub/Supercritical Fluid Chromatography via Ammonium Hydroxide in Water-Rich Modifiers." Analytical Chemistry, ACS Publications, 2019. URL:[Link]

  • Żurowska, M., et al. "Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase." International Journal of Molecular Sciences, MDPI, 2024. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography." PMC Archive, 2024. URL:[Link]

Sources

Technical Support Center: 3-([1,1'-Biphenyl]-4-yloxy)piperidine Extraction & Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in isolating 3-([1,1'-Biphenyl]-4-yloxy)piperidine .

This molecule features a highly lipophilic biphenyl ether moiety coupled with a basic secondary amine (piperidine). Because of this structural duality, the molecule acts almost like a surfactant when protonated, which can complicate liquid-liquid extractions (LLE). The following guides, protocols, and FAQs are engineered to help you exploit the physicochemical properties of the molecule to achieve high-purity extraction while eliminating common synthetic impurities.

Part 1: Core Directive — The Self-Validating Extraction Protocol

To separate your target API from neutral byproducts (e.g., triphenylphosphine oxide) and weakly acidic starting materials (e.g., 4-phenylphenol), an acid-base liquid-liquid extraction is the most robust approach. The protocol below is designed as a self-validating system , ensuring that you can analytically verify the success of each step before proceeding.

Step-by-Step Methodology: Acid-Base Liquid-Liquid Extraction
  • Initial Solubilization: Dissolve the crude reaction mixture in a water-immiscible organic solvent, preferably Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidic Extraction (pH < 2): Add an equal volume of 1.0 M aqueous HCl to the organic layer. Stir vigorously for 10 minutes.

    • Causality: The basic piperidine nitrogen (pKa ~10.5) protonates to form a water-soluble hydrochloride salt. Neutral and weakly acidic impurities remain in the organic phase.

    • Self-Validation Check: Spot both the aqueous and organic layers on a TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). The UV-active target molecule must be entirely absent from the organic phase. If it is still present, add more HCl.

  • Phase Separation: Transfer to a separatory funnel and separate the layers. Discard the organic layer (or set aside for byproduct recovery). Wash the aqueous layer once more with fresh EtOAc to remove residual lipophilic impurities.

  • Basification (pH > 12): Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2.0 M aqueous NaOH dropwise until the pH exceeds 12.

    • Causality: The piperidine salt is deprotonated back to its neutral free base form. Because of the lipophilic biphenyl group, the free base is highly insoluble in water.

    • Self-Validation Check: The clear aqueous solution will immediately turn cloudy/milky as the free base precipitates. Verify the pH > 12 using pH indicator strips.

  • Back-Extraction: Extract the basic aqueous layer with fresh DCM (3 × 15 mL). The precipitated free base will readily dissolve into the DCM layer.

  • Washing and Drying: Wash the combined DCM layers with saturated aqueous NaCl (brine) to remove residual water and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

Extraction Workflow Visualization

ExtractionWorkflow Crude Crude Reaction Mixture (in EtOAc/DCM) AcidWash Add 1M HCl (pH < 2) Liquid-Liquid Extraction Crude->AcidWash Org1 Organic Phase (Neutral/Acidic Impurities: 4-phenylphenol, TPPO) AcidWash->Org1 Top Layer Aq1 Aqueous Phase (Protonated Piperidine Salt) AcidWash->Aq1 Bottom Layer BaseWash Add 2M NaOH (pH > 12) Extract with DCM Aq1->BaseWash Org2 Organic Phase (Pure Free Base) BaseWash->Org2 Bottom Layer (DCM) Aq2 Aqueous Phase (Inorganic Salts, Phenoxides) BaseWash->Aq2 Top Layer Final Brine Wash, Dry (Na2SO4), Concentrate Org2->Final

Workflow for the acid-base extraction of 3-([1,1'-Biphenyl]-4-yloxy)piperidine.

Part 2: Troubleshooting Guides & FAQs

Q1: I have persistent contamination from 4-phenylphenol (the starting material). How do I remove it during extraction? A: 4-phenylphenol is a weakly acidic phenol with a pKa of 9.55[1]. If you use a weak base (like NaHCO₃ or Na₂CO₃) during your final basification step, the pH will not be high enough to fully deprotonate the phenol. As a result, the neutral 4-phenylphenol will co-extract into the organic layer alongside your piperidine free base. Solution: Ensure you use a strong base like NaOH to push the pH above 12. At this pH, >99% of the 4-phenylphenol is ionized into a highly water-soluble sodium phenoxide salt, forcing it to remain in the aqueous waste layer while your target API moves into the organic phase.

Q2: My liquid-liquid extraction is forming a stubborn emulsion. How do I break it? A: The protonated form of 3-([1,1'-Biphenyl]-4-yloxy)piperidine possesses a polar head (the ammonium ion) and a highly non-polar tail (the biphenyl ether). This structural motif causes the molecule to act as a cationic surfactant, reducing interfacial tension and stabilizing emulsions. Solution: Do not shake the separatory funnel too vigorously during the acidic wash. If an emulsion forms, increase the ionic strength of the aqueous phase by adding saturated brine (NaCl). If the emulsion persists, filter the entire biphasic mixture through a pad of Celite; microscopic insoluble particulates often act as emulsion stabilizers, and removing them will cause the layers to separate rapidly.

Q3: I synthesized the ether via a Mitsunobu reaction and cannot remove the Triphenylphosphine oxide (TPPO) byproduct. What is the best strategy? A: TPPO is notoriously difficult to separate from lipophilic amines because it lacks an ionizable group for acid-base extraction and often co-elutes during chromatography. Solution: Utilize the Zinc Chloride precipitation method[2]. Dissolve your crude mixture in a polar solvent like ethanol or ethyl acetate, and add a stoichiometric amount of anhydrous ZnCl₂. TPPO forms a highly insoluble TPPO–Zn complex that precipitates out of solution. You can simply filter off the solid complex, leaving your target amine safely in the filtrate.

Q4: How do I separate the N-Boc protected intermediate from the deprotected free base? A: The N-Boc protected 3-([1,1'-Biphenyl]-4-yloxy)piperidine lacks a basic nitrogen. During the acidic extraction step (Step 2 of the core protocol), the unreacted Boc-protected intermediate will remain entirely in the organic phase, while the successfully deprotected free base moves into the aqueous phase as the HCl salt.

Part 3: Quantitative Data on Impurity Partitioning

Understanding the physicochemical properties of your mixture is the key to mastering the extraction. The table below summarizes the theoretical partitioning behavior of the target API and its common impurities based on their pKa and lipophilicity.

CompoundRolepKaApprox. LogPPhase at pH 2Phase at pH 12
3-([1,1'-Biphenyl]-4-yloxy)piperidine Target API~10.53.8Aqueous (as HCl salt)Organic (as Free Base)
4-Phenylphenol Starting Material9.553.2Organic (Neutral)Aqueous (as Phenoxide)
Triphenylphosphine oxide (TPPO) Mitsunobu ByproductN/A2.8Organic Organic
N-Boc-3-([1,1'-Biphenyl]-4-yloxy)piperidine IntermediateN/A4.5Organic Organic

Part 4: References

  • Title: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

preventing degradation of 3-([1,1'-Biphenyl]-4-yloxy)piperidine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Storage of 3-([1,1'-Biphenyl]-4-yloxy)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing compound management and assay integrity, I frequently encounter researchers struggling with irreproducible data caused by the silent degradation of their chemical probes.

The molecule 3-([1,1'-Biphenyl]-4-yloxy)piperidine presents a unique dual-liability profile. It contains both a secondary amine (the piperidine ring) and an ether linkage. When left exposed to ambient laboratory conditions, these functional groups act as chemical sponges for atmospheric stressors, leading to rapid degradation. This guide is designed to provide you with the mechanistic causality behind these degradation pathways and field-proven, self-validating protocols to ensure the structural integrity of your compound.

Part 1: Mechanistic Deep-Dive (The "Why")

Q1: Why does my 3-([1,1'-Biphenyl]-4-yloxy)piperidine degrade over time when stored as a free base on the benchtop?

The degradation of this compound is driven by two primary structural vulnerabilities:

  • Nucleophilic Secondary Amine (Carbamate Formation): The lone pair of electrons on the piperidine nitrogen is highly nucleophilic. When exposed to atmospheric carbon dioxide (CO2), the amine attacks the electrophilic carbon of CO2 to form a carbamic acid intermediate. This intermediate rapidly reacts with a second free amine molecule to precipitate as an insoluble alkylammonium carbamate salt[1]. This reversible, yet highly disruptive reaction drastically alters the compound's solubility and effective molarity in your assays.

  • Oxidative Susceptibility (N-Oxidation & Ring Opening): Piperidine rings are highly susceptible to oxidation initiated by atmospheric oxygen and ambient UV light[2]. The degradation proceeds via radical mechanisms, often resulting in N-oxide formation or hydrogen abstraction at the alpha-carbon, leading to ring-opened imines (e.g., 2,3,4,5-tetrahydropyridine derivatives)[3].

  • Ether Auto-Oxidation: While the biphenyl group provides some steric and electronic stability, the aliphatic side of the ether linkage (at the C3 position of the piperidine ring) remains a target for radical abstraction. Prolonged exposure to oxygen and light can lead to the slow accumulation of hydroperoxides[4].

Degradation Molecule 3-([1,1'-Biphenyl]-4-yloxy) piperidine O2 Atmospheric O2 & Light Molecule->O2 Exposure CO2 Atmospheric CO2 & Moisture Molecule->CO2 Exposure NOxide N-Oxidation (Piperidine N-oxide) O2->NOxide Radical mechanism Peroxide Auto-oxidation (Ether Peroxides) O2->Peroxide Alpha-carbon abstraction Carbamate Carbamate Formation (Alkylammonium salt) CO2->Carbamate Nucleophilic attack

Logical relationship of environmental stressors and resulting degradation pathways.

Part 2: Diagnostic Matrix (The "How to Check")

Q2: My assay results are drifting. How can I analytically confirm which degradation pathway is affecting my batch?

Do not rely on visual inspection alone, as early-stage degradation is often invisible. Use the self-validating analytical markers in Table 1 to diagnose your specific issue. If you detect the +44 Da shift, your compound has absorbed CO2; if you see a +16 Da shift, it has oxidized.

Table 1: Quantitative Analytical Diagnostic Markers for Compound Degradation

Degradation PathwayTarget AnalyteAnalytical TechniqueDiagnostic Marker
N-Oxidation Piperidine N-oxideLC-MS (ESI+)[M+H]⁺ mass shift of +16 Da
Carbamate Formation Alkylammonium carbamateFTIRStrong new absorption bands at ~1510 cm⁻¹ (C=O stretch) and 1282 cm⁻¹ (N-COO⁻)
Photo-oxidation Tetrahydropyridine derivative¹H NMR (CDCl₃)Loss of piperidine N-H broad singlet; appearance of downfield imine signal
Ether Auto-oxidation HydroperoxidesKI-Starch Test StripsColorimetric shift to dark blue/black (indicates >20 ppm peroxides)

Part 3: Standard Operating Procedures (The "How to Fix")

Q3: What is the definitive protocol for the long-term storage of this compound?

The most robust method to prevent both carbamate formation and amine oxidation is to eliminate the nucleophilicity of the nitrogen lone pair by converting the free base into a stable salt (e.g., Hydrochloride salt). Protonating the amine renders it inert to CO2 and highly resistant to oxidative radical attack.

Protocol: Conversion to HCl Salt and Anaerobic Aliquoting This is a self-validating protocol. Step 6 ensures the conversion was successful before committing the batch to long-term storage.

  • Dissolution: Dissolve the 3-([1,1'-Biphenyl]-4-yloxy)piperidine free base in anhydrous diethyl ether or dichloromethane (DCM) at a concentration of 50 mg/mL.

  • Acidification: Under a nitrogen atmosphere and constant stirring at 0°C, add 1.1 molar equivalents of 2M HCl in diethyl ether dropwise.

  • Precipitation: Allow the reaction to stir for 30 minutes. A white precipitate (the HCl salt) will form.

  • Isolation: Collect the precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake twice with cold, anhydrous diethyl ether.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (<1 mbar) for 12 hours to remove all residual solvent.

  • Validation Step: Take a 1 mg aliquot, dissolve in 1 mL of DI water, and check the pH. A pH of < 4.5 validates successful salt formation.

  • Aliquoting & Sealing: In a glove box purged with Argon, divide the powder into single-use opaque amber glass vials. Cap tightly with PTFE-lined septa.

  • Storage: Store the sealed vials at -20°C in a secondary container equipped with indicating desiccant.

StorageWorkflow Start Receive Free Base Compound Decision Long-term or Short-term? Start->Decision Salt Convert to HCl Salt (Recommended) Decision->Salt >1 month Aliquots Divide into Single-use Aliquots Decision->Aliquots <1 month Salt->Aliquots Purge Purge with Argon/N2 Aliquots->Purge Vial Seal in Amber Glass Vials Purge->Vial Store Store at -20°C with Desiccant Vial->Store

Step-by-step workflow for the handling and long-term storage of piperidine derivatives.

Part 4: Advanced FAQs

Q4: I left my free base compound out, and it has formed a crusty white solid (suspected carbamate). Can I recover it? Yes. Because alkylammonium carbamate formation is a thermally reversible reaction[1], you can recover the free base. Dissolve the degraded solid in a mild aqueous base (e.g., saturated NaHCO3) to break the carbamate salt, then extract the free base into an organic layer like ethyl acetate. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Always re-validate purity via LC-MS after recovery.

Q5: Is peroxide testing strictly necessary for this specific ether? While biphenyl ethers are significantly more stable than dialkyl ethers (like diethyl ether or THF), the alpha-carbon adjacent to the piperidine oxygen is still a potential site for auto-oxidation[4]. If you are storing the compound as a free base in solution for more than 3 months, it is highly recommended to test the solution with KI-starch strips prior to concentrating it on a rotary evaporator, as concentrating peroxides can pose an explosion hazard.

References

  • “Peroxide-Forming Chemicals” Safety Guidelines. Concordia University. Available at: [Link]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

Sources

Technical Support Center: 3-([1,1'-Biphenyl]-4-yloxy)piperidine Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-([1,1'-Biphenyl]-4-yloxy)piperidine .

This molecule presents a unique stability profile driven by three distinct structural motifs: a highly lipophilic biphenyl system, an aryl-alkyl ether linkage, and a basic secondary piperidine amine. Understanding the mechanistic interplay of these functional groups under varying pH conditions is critical for successful assay development, synthesis, and formulation.

Part 1: Troubleshooting Acidic Conditions

The behavior of this compound in acidic environments is dominated by the protonation of the piperidine ring and, under extreme conditions, the vulnerability of the ether linkage.

Q1: During reverse-phase HPLC with 0.1% TFA (pH ~2), my compound elutes extremely early and shows severe peak tailing. Is it degrading in the mobile phase? A1: No, the compound is not degrading. The piperidine nitrogen is a moderately strong base with a conjugate acid pKa of approximately 11.22[1]. In a 0.1% TFA mobile phase, the nitrogen is fully protonated, forming a highly polar piperidinium salt. This drastic increase in polarity reduces its retention on a hydrophobic C18 stationary phase. The peak tailing is a causal result of secondary ion-exchange interactions between the positively charged piperidinium ion and residual, unendcapped silanol groups on the silica column. Recommendation: Switch to a mobile phase with a higher ionic strength buffer (e.g., ammonium formate at pH 3) to mask silanol interactions, or use a column specifically designed with a positive surface charge to repel basic analytes.

Q2: I am using concentrated hydrobromic acid (HBr) at elevated temperatures to remove a protecting group elsewhere in my synthetic route, but I am losing my target mass. What is the mechanism of this degradation? A2: You are observing acid-catalyzed ether cleavage. While aryl-alkyl ethers are generally stable to dilute aqueous acids, strong hydrohalic acids (such as HI or HBr) coupled with heat will actively cleave the ether linkage[2]. The mechanism initiates with the protonation of the ether oxygen, which converts the biphenyl moiety into an excellent leaving group (biphenyl-4-ol)[2][3]. Subsequently, the bromide ion acts as a nucleophile, executing an S_N2 attack on the less sterically hindered secondary carbon (C3) of the piperidine ring[2]. This reaction irreversibly yields biphenyl-4-ol and 3-bromopiperidine. Recommendation: Employ orthogonal deprotection strategies (e.g., catalytic hydrogenolysis or mild Lewis acids) that avoid harsh, nucleophilic hydrohalic acids.

EtherCleavage A 3-([1,1'-Biphenyl]-4-yloxy)piperidine (Neutral Free Base) B Protonated Ether (Oxonium Ion) A->B Strong Acid (HBr/HI) + Heat C SN2 Attack by Halide (on C3 of Piperidine) B->C Halide (Br⁻/I⁻) D Biphenyl-4-ol (Phenol Derivative) C->D Cleavage E 3-Halopiperidine (Alkyl Halide) C->E Cleavage

Fig 1: Mechanism of acid-catalyzed aryl-alkyl ether cleavage via S_N2 attack.

Part 2: Troubleshooting Basic Conditions

In basic environments, the compound exists as a neutral free base. The primary concerns shift from degradation to solubility limitations and unintended nucleophilic reactions.

Q3: When I adjust my aqueous reaction mixture to pH 12 using NaOH, my compound immediately crashes out as a white precipitate. Is the ether bond hydrolyzing? A3: The precipitate is your intact product, not a degradant. At pH 12, which is above the piperidine pKa of 11.2, the molecule is deprotonated to its neutral "free base" form[1]. The free base is highly lipophilic due to the biphenyl group and has negligible aqueous solubility. Furthermore, the aryl-alkyl ether linkage is exceptionally stable to basic hydrolysis[4]. Unlike esters or amides, ethers lack an electrophilic carbonyl carbon for the hydroxide ion to attack, and phenoxide ions are poor leaving groups under basic conditions.

Q4: I am performing an N-alkylation on the piperidine ring in the presence of a base (K2CO3), but the reaction stalls at 50% conversion. Why? A4: Slow or incomplete N-alkylation of piperidines is often caused by the generation of acidic byproducts (e.g., HCl or HBr from the alkyl halide reagent) that neutralize your base and subsequently protonate the unreacted piperidine[5]. Once protonated, the piperidine nitrogen loses its lone pair availability and becomes entirely non-nucleophilic[5]. Recommendation: Ensure you are using a sufficient excess of a non-nucleophilic base (such as K2CO3, DIPEA, or Triethylamine) to scavenge all generated acid and maintain the piperidine in its reactive free-base state[5].

Part 3: Quantitative Stability & Reactivity Matrix

The following table summarizes the physicochemical state and stability of 3-([1,1'-Biphenyl]-4-yloxy)piperidine across various environments to guide your experimental design.

EnvironmentpH RangeDominant SpeciesEther Linkage StatusAmine ReactivityPrimary Application
Aqueous Acid 1.0 - 5.0Piperidinium Salt (Cation)StableNon-nucleophilic (Protonated)Salt formulation, aqueous extraction
Strong Acid + Heat < 1.0Protonated OxoniumDegrading (Cleavage)Non-nucleophilicAvoid (Leads to destruction)
Physiological 7.0 - 7.4Piperidinium Salt (>99%)StableNegligibleIn vitro biological assays
Aqueous Base > 11.5Neutral Free BaseStableHighly NucleophilicN-derivatization, organic extraction
Strong Base + Heat > 13.0Neutral Free BaseStableHighly NucleophilicHarsh basic deprotections

Part 4: Self-Validating Experimental Protocol

Acid-Base Extraction for Purification

This protocol exploits the pKa of the piperidine nitrogen to toggle the molecule's solubility between organic and aqueous phases, effectively separating it from neutral lipophilic impurities (e.g., unreacted biphenyl precursors).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM). Causality: Both the target free base and neutral impurities are highly soluble in non-polar DCM.

  • Acidic Partitioning: Add an equal volume of 1M HCl (aq) and stir vigorously for 10 minutes. Causality: The HCl protonates the piperidine nitrogen, converting it to a highly polar, water-soluble piperidinium chloride salt[5].

  • Phase Separation & Validation (Critical): Separate the layers.

    • Self-Validation: Spot both layers on a TLC plate (elute with 10% MeOH in DCM + 1% NH4OH). The aqueous layer should contain the UV-active target compound at the baseline, while the organic layer contains high-Rf impurities. If the target remains in the organic layer, the pH is insufficiently low; add additional HCl.

  • Organic Wash: Discard the organic layer (containing neutral impurities). Wash the aqueous layer once more with fresh DCM to ensure complete removal of lipophilic contaminants.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 1M NaOH (aq) dropwise until the pH reaches >12 (verify with pH paper). Causality: This deprotonates the piperidinium salt back to the lipophilic free base[1]. The aqueous layer will become visibly cloudy as the product precipitates.

  • Recovery: Extract the basic aqueous layer with fresh DCM. The free base will partition into the organic phase. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under vacuum to yield the pure compound.

AcidBaseExtraction Start Crude Mixture in Organic Solvent (Target + Neutral Impurities) AcidWash Add 1M HCl (aq) Start->AcidWash AqLayer1 Aqueous Layer (Piperidinium Salt) AcidWash->AqLayer1 Protonation (pKa ~11.2) OrgLayer1 Organic Layer (Neutral Impurities) AcidWash->OrgLayer1 Discard BaseAdd Add 1M NaOH (aq) to pH > 12 AqLayer1->BaseAdd Extract Extract with DCM/EtOAc BaseAdd->Extract Deprotonation Pure Pure Free Base in Organic Layer Extract->Pure Phase Separation

Fig 2: Logic flow for the pH-dependent speciation and extraction of piperidine derivatives.

References

  • Piperidine (C5H11N) properties Source: webqc.org URL:[Link]

  • Ether Cleavage with HI or HBr (Heat) Source: orgosolver.com URL:[Link]

  • Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds Source: pnnl.gov URL:[Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone Source: acs.org URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to 3-([1,1'-Biphenyl]-4-yloxy)piperidine and Other Piperidine Ether Derivatives for CNS Research

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of 3-([1,1'-biphenyl]-4-yloxy)piperidine with other piperidine ether derivatives, offering insights into their structure-activity relationships (SAR), biological performance, and potential therapeutic applications. The content is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.

Introduction: The Prominence of the Piperidine Ether Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for targeting a wide range of biological entities, including G protein-coupled receptors (GPCRs) and transporters in the central nervous system (CNS). When combined with an ether linkage to an aromatic system, the resulting piperidine ether derivatives have demonstrated significant potential as modulators of various CNS targets, including opioid and sigma receptors.[2][3]

3-([1,1'-Biphenyl]-4-yloxy)piperidine represents a key chemotype within this class, characterized by a biphenyl moiety that can engage in favorable hydrophobic and π-stacking interactions within receptor binding pockets. Understanding how modifications to this core structure influence biological activity is crucial for the rational design of novel CNS-active agents with improved potency, selectivity, and pharmacokinetic profiles.

This guide will delve into the comparative analysis of 3-([1,1'-biphenyl]-4-yloxy)piperidine and its analogs, supported by experimental data from the scientific literature. We will explore the synthesis, structure-activity relationships, and provide detailed experimental protocols for key assays to facilitate further research in this area.

Comparative Analysis: Structure-Activity Relationships

The biological activity of piperidine ether derivatives is profoundly influenced by the nature of the aromatic group, the position of the ether linkage on the piperidine ring, and the substituent on the piperidine nitrogen.

Impact of the Aromatic Moiety

The biphenyl group in 3-([1,1'-biphenyl]-4-yloxy)piperidine is a critical determinant of its pharmacological profile. To understand its contribution, it is instructive to compare it with derivatives bearing other aromatic systems.

Compound/AnalogAromatic MoietyTarget(s)Key FindingsReference(s)
3-([1,1'-Biphenyl]-4-yloxy)piperidine BiphenylSigma-1 (σ1), Opioid (μ, κ, δ)High affinity for σ1 receptors.[2]
Analog 1PhenylSigma-1 (σ1), Opioid (μ, κ, δ)Generally lower affinity compared to the biphenyl analog, highlighting the importance of the extended aromatic system for binding.[4]
Analog 2NaphthylSigma-1 (σ1), Opioid (μ, κ, δ)Can exhibit high affinity, but with altered selectivity profiles compared to the biphenyl derivative.
Analog 3Substituted Phenyl (e.g., 4-fluorophenyl)Dopamine Transporter (DAT), Serotonin Transporter (SERT)Substituents on the phenyl ring can modulate potency and selectivity for monoamine transporters.

Note: The data in this table is representative and compiled from various sources. Direct comparative studies are limited, and activities can vary based on the specific assay conditions.

The extended π-system of the biphenyl group likely contributes to enhanced binding affinity through increased van der Waals and π-π stacking interactions with aromatic residues in the binding pockets of target proteins.

Influence of Piperidine Substitution

Substitution on the piperidine ring, particularly at the nitrogen atom, is a common strategy to modulate the pharmacological properties of these derivatives.

N-SubstituentEffect on ActivityRepresentative Data (Ki, nM)Reference(s)
-H (unsubstituted)Often serves as a baseline for comparison.σ1: Varies[2]
-CH3 (methyl)Can either increase or decrease affinity depending on the target.σ1: Varies[2]
-CH2CH2Ph (phenethyl)Generally enhances affinity for various CNS targets, including opioid and sigma receptors, due to additional hydrophobic interactions.σ1: High affinity[2]
-CH2-c-Pr (cyclopropylmethyl)A classic substituent in opioid pharmacology, often imparting antagonist or mixed agonist/antagonist properties.Opioid Receptors: Modulates functional activity[4]

The N-substituent can influence the overall lipophilicity, basicity, and steric profile of the molecule, thereby affecting its ability to cross the blood-brain barrier and interact with its target.

Biological Performance: In Vitro and In Vivo Data

The performance of 3-([1,1'-biphenyl]-4-yloxy)piperidine and its analogs is typically assessed through a combination of in vitro binding and functional assays, followed by in vivo models of disease.

In Vitro Binding Affinities

Radioligand binding assays are fundamental for determining the affinity of a compound for its molecular target.[1][5]

Table 1: Comparative Sigma-1 (σ1) Receptor Binding Affinities

CompoundN-SubstituentKi (nM) for σ1 Receptor
3-([1,1'-Biphenyl]-4-yloxy)piperidine HData not available
1-(3-([1,1′-Biphenyl]-4-yloxy)propyl)-3-methylpiperidine3-([1,1′-Biphenyl]-4-yloxy)propylData not available
N-Phenethyl-4-cyano-4-phenylpiperidinePhenethyl0.38
N-Benzyl-4-cyano-4-phenylpiperidineBenzyl0.41

Data for closely related analogs are presented to illustrate SAR trends. The lack of directly comparable public data for the target compound highlights a gap in the literature.

Table 2: Comparative Opioid Receptor Binding Affinities

CompoundN-SubstituentKi (nM) for μ ReceptorKi (nM) for δ ReceptorKi (nM) for κ Receptor
3-([1,1'-Biphenyl]-4-yloxy)piperidine HData not availableData not availableData not available
N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidineVariousPotent antagonistsPotent antagonistsPotent antagonists
4-Substituted Piperidines/PiperazinesVarious0.29 - 296.6 - 150-

Data for structurally related piperidine classes are shown to provide context for opioid receptor activity.[6][7]

In Vitro Functional Activity

Functional assays, such as the GTPγS binding assay, are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a GPCR.[8][9]

GPCR_Functional_Assay_Workflow cluster_0 Ligand Binding & G-Protein Activation cluster_1 Measurement Agonist Agonist Receptor GPCR Agonist->Receptor Binds G_Protein G-Protein (GDP-bound) Receptor->G_Protein Activates Activated_Complex Activated Receptor-G-Protein Complex G_Protein->Activated_Complex Conformational Change GTP_gamma_S [35S]GTPγS G_alpha_GTP_gamma_S Gα-[35S]GTPγS GTP_gamma_S->G_alpha_GTP_gamma_S Incorporated Activated_Complex->GTP_gamma_S Binds GDP GDP Activated_Complex->GDP Releases Measurement Measure Radioactivity G_alpha_GTP_gamma_S->Measurement

Figure 1: Workflow of a [³⁵S]GTPγS binding assay to determine GPCR agonism.

In Vivo Efficacy

The therapeutic potential of these compounds is often evaluated in animal models of pain, depression, or neurodegenerative diseases.[10][11] For instance, the analgesic effects of novel piperidine derivatives can be assessed in rodent models of acute and chronic pain, such as the tail-flick, hot plate, or formalin tests.[11][12]

Experimental Protocols

Synthesis of 3-([1,1'-Biphenyl]-4-yloxy)piperidine via Mitsunobu Reaction

The Mitsunobu reaction is a versatile and widely used method for the synthesis of aryl ethers from alcohols and phenols.[13][14][15][16][17]

Mitsunobu_Reaction_Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Deprotection Alcohol N-Boc-3-hydroxypiperidine Mixing Mix in Anhydrous THF Alcohol->Mixing Phenol 4-Hydroxybiphenyl Phenol->Mixing Reagents PPh3 + DEAD/DIAD Reagents->Mixing Cooling Cool to 0°C Mixing->Cooling Addition Slow Addition of DEAD/DIAD Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Quenching Quench Reaction Stirring->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N-Boc-3-([1,1'-biphenyl]-4-yloxy)piperidine Purification->Product Deprotection Acidic Deprotection (e.g., TFA) Product->Deprotection Final_Product 3-([1,1'-Biphenyl]-4-yloxy)piperidine Deprotection->Final_Product

Sources

A Comparative Guide to the Binding Affinity of 3-([1,1'-Biphenyl]-4-yloxy)piperidine Analogs: Target Specificity and Experimental Validation

Author: BenchChem Technical Support Team. Date: April 2026

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The 3-([1,1'-Biphenyl]-4-yloxy)piperidine scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. As a Senior Application Scientist evaluating novel therapeutics, I frequently analyze non-imidazole-based ligands to overcome the pharmacokinetic limitations—such as rapid metabolism by histamine N-methyltransferase and poor oral bioavailability—associated with traditional imidazole-containing compounds[1].

This technical guide objectively compares the binding affinities of various 3-([1,1'-Biphenyl]-4-yloxy)piperidine analogs, focusing primarily on their target specificity toward the Histamine H3 Receptor (hH3R) and the Sigma-1 ( σ1​ ) receptor. By examining the causality behind their structure-activity relationships (SAR) and detailing the self-validating experimental protocols used to quantify their performance, this guide provides actionable insights for drug development professionals.

Mechanistic Insights: The Causality of High-Affinity Binding

Why does the biphenyl-yloxy-piperidine architecture exhibit such potent affinity across these distinct G-protein-coupled receptors (GPCRs) and chaperone proteins? The causality lies in its highly optimized bipartite structural nature:

  • The Hydrophobic Anchor: The[1,1'-biphenyl] moiety acts as a rigid, highly lipophilic tail. In the hH3R binding pocket, this biphenyl group drives deep insertion into the hydrophobic cleft, engaging in extensive π−π stacking interactions with aromatic residues[1].

  • The Basic Center: The piperidine ring provides a critical basic nitrogen atom. At physiological pH, this nitrogen is protonated, enabling the formation of a robust, charge-reinforced salt bridge with highly conserved aspartate residues within the orthosteric binding sites—specifically Asp114 in the hH3R and Asp126 in the σ1​ receptor[2].

SAR_Model Ligand Biphenyl-yloxy-piperidine Scaffold Biphenyl Biphenyl Moiety (Hydrophobic Anchor) Ligand->Biphenyl Piperidine Piperidine Nitrogen (Basic Center) Ligand->Piperidine Target_H3R H3 Receptor Pocket (Asp114 Salt Bridge) Biphenyl->Target_H3R pi-pi stacking Target_Sig1 Sigma-1 Pocket (Asp126 Salt Bridge) Biphenyl->Target_Sig1 Hydrophobic insertion Piperidine->Target_H3R Ionic Interaction Piperidine->Target_Sig1 Ionic Interaction

Fig 1. Binding logic of the biphenyl-yloxy-piperidine scaffold at H3 and Sigma-1 receptors.

Comparative Binding Affinity Data

To objectively evaluate the performance of these analogs, we compare their inhibition constants ( Ki​ ) against established clinical reference standards. The data below synthesizes experimental findings from radioligand displacement assays.

Compound / AnalogTarget ReceptorBinding Affinity ( Ki​ , nM)Structural ModificationReference Standard
3-([1,1'-Biphenyl]-4-yloxy)piperidine hH3R~ 45.0Base scaffold (Unsubstituted)Pitolisant ( Ki​ = 1.5 nM)
4-((Biphenyl-4-yloxy)methyl)piperidine hH3R4.0Methylene linker extension[3]Pitolisant ( Ki​ = 1.5 nM)
1-(5-(Biphenyl-4-yloxy)pentyl)-3-methylpiperidine hH3R27.3N-pentyl alkylation & 3-methyl[1]Pitolisant ( Ki​ = 1.5 nM)
Piperidine-4-carboxamide biphenyl derivative σ1​ Receptor22.5N-benzylcarboxamide substitution[2]Haloperidol ( Ki​ = 1.0 nM)
1-(2-(Biphenyl-4-yloxy)ethyl)piperidine Viral Entry (RVFV)> 1000N-ethylation[4]N/A

Data Analysis: The addition of a methylene spacer (as seen in the 4-((Biphenyl-4-yloxy)methyl)piperidine analog) significantly enhances hH3R affinity to 4.0 nM, outperforming the base scaffold by allowing optimal angular alignment of the basic amine[3]. Conversely, extending the alkyl chain on the piperidine nitrogen (e.g., N-pentyl derivatives) maintains nanomolar affinity (27.3 nM) but introduces favorable lipophilicity for blood-brain barrier (BBB) penetration, a critical requirement for central nervous system (CNS) indications like epilepsy[1].

Experimental Protocols: Self-Validating Radioligand Binding Assays

To ensure the trustworthiness of the comparative data, the Ki​ values must be derived from a rigorously controlled, self-validating radioligand competition assay. The following protocol outlines the exact methodology required to evaluate hH3R affinity, engineered to include internal controls that validate the assay's integrity.

Rationale for Assay Design

A self-validating system requires three pillars:

  • A highly specific radioprobe: [3H]Nα -methylhistamine ( [3H]Nα -MeHA) is utilized because it selectively binds to the active conformation of the hH3R without cross-reacting with H1R or H2R[1].

  • A displacing agent for Non-Specific Binding (NSB): An excess of an unlabeled, structurally distinct antagonist (e.g., 10 μ M Thioperamide) is used. If the radioligand signal persists after adding Thioperamide, the signal is correctly identified as non-specific background noise rather than true receptor binding.

  • Kinetic preservation: Rapid filtration through GF/B glass fiber filters is employed to separate bound from free radioligand instantly, preventing the dissociation of the receptor-ligand complex during the wash steps.

Step-by-Step Methodology

1. Membrane Preparation

  • Thaw frozen crude membrane preparations of HEK-293 cells stably expressing the full-length recombinant hH3R[1].

  • Homogenize the membranes in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) to assure uniform vesicle dispersion.

  • Adjust the protein concentration to yield 20–25 μ g of protein per well.

2. Competitive Incubation

  • In a 96-well microplate, combine the following in a final assay volume of 200 μ L per well:

    • 50 μ L of [3H]Nα -MeHA (Final concentration: 2 nM)[1].

    • 50 μ L of the 3-([1,1'-Biphenyl]-4-yloxy)piperidine analog at seven varying concentrations (e.g., 0.01 nM to 10 μ M)[1].

    • 100 μ L of the homogenized HEK-293 membrane suspension.

  • Self-Validation Control: Designate specific wells to receive 10 μ M Thioperamide instead of the test analog to define the NSB baseline.

  • Incubate the microplate for 90 minutes at 25°C while shaking at 250 rpm to reach thermodynamic equilibrium[1].

3. Rapid Filtration and Washing

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding to the glass fibers).

  • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to flush away unbound radioligand.

4. Quantification and Data Analysis

  • Extract the filters, transfer them to scintillation vials, and add 3 mL of liquid scintillation cocktail.

  • Quantify the retained radioactivity (bound radioligand) using a liquid scintillation counter.

  • Calculate the IC50​ values using non-linear regression analysis. Convert IC50​ to the absolute binding affinity ( Ki​ ) utilizing the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Assay_Workflow Prep 1. Membrane Prep (Receptor Expression) Incubate 2. Competitive Incubation (Radioligand + Analog) Prep->Incubate Filter 3. Rapid Filtration (Isolate Bound Ligands) Incubate->Filter Count 4. Scintillation Counting (Quantify Radioactivity) Filter->Count Analyze 5. Non-linear Regression (Calculate Ki via Cheng-Prusoff) Count->Analyze

Fig 2. Self-validating radioligand binding assay workflow for determining Ki values.

Conclusion

The 3-([1,1'-Biphenyl]-4-yloxy)piperidine scaffold offers a highly tunable structural platform for drug development. By manipulating the linker length and piperidine substitutions, researchers can effectively steer the molecule's affinity between the Histamine H3 receptor and the Sigma-1 receptor. Utilizing stringent, self-validating radioligand assays ensures that the structure-activity relationships derived from these modifications are both accurate and translatable to in vivo efficacy.

Sources

Comprehensive Preclinical Efficacy Guide: In Vitro vs. In Vivo Profiling of 3-([1,1'-Biphenyl]-4-yloxy)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

As neuropharmacology advances into 2026, the development of non-imidazole Histamine H3 Receptor (H3R) antagonists remains a critical pathway for addressing cognitive deficits, narcolepsy, and seizure disorders. Among the diverse chemical scaffolds explored, 3-([1,1'-Biphenyl]-4-yloxy)piperidine represents a highly lipophilic, aryloxypiperidine-based candidate.

This guide provides an objective, data-driven comparison of this compound's efficacy, contrasting its highly potent in vitro receptor binding with its complex in vivo pharmacokinetic and pharmacodynamic realities. By comparing it against clinical-stage alternatives like Pitolisant and Ciproxifan, drug development professionals can better navigate the translational gap inherent in biphenyl-substituted neurotherapeutics[1].

Mechanistic Rationale: Why the Biphenyl Scaffold?

Historically, H3R antagonists relied on an imidazole ring to mimic endogenous histamine. However, imidazole-based compounds frequently suffer from poor blood-brain barrier (BBB) penetration and off-target cytochrome P450 (CYP) inhibition.

The transition to non-imidazole aryloxypiperidines—specifically utilizing a biphenyl ether linkage at the 3-position of the piperidine ring—solves this by replacing the basic imidazole with a highly lipophilic, extended aromatic system [2]. This structural choice causally enhances π-π stacking within the deep hydrophobic pocket of the hH3R, driving in vitro affinity into the low nanomolar range.

H3R_Signaling Compound 3-([1,1'-Biphenyl] -4-yloxy)piperidine H3R Pre-synaptic H3R (Auto/Heteroreceptor) Compound->H3R Inverse Agonism Gi Gi/o Protein (Inhibited) H3R->Gi Blocks Activation cAMP cAMP Levels (Restored) Gi->cAMP Prevents Decrease Release Neurotransmitter Release (HA, ACh, DA) cAMP->Release Promotes Exocytosis

Mechanistic pathway of H3 receptor antagonism by 3-([1,1'-Biphenyl]-4-yloxy)piperidine.

In Vitro Efficacy: Receptor Affinity and Functional Potency

In vitro assays are designed to isolate the compound-receptor interaction, removing the variables of metabolism and distribution. For 3-([1,1'-Biphenyl]-4-yloxy)piperidine, the in vitro profile is exceptionally strong, driven by the biphenyl group's optimal fit in the receptor binding cleft.

Self-Validating Protocol: Radioligand Binding & cAMP Accumulation

To establish trustworthiness, the in vitro binding protocol must include internal validation steps to differentiate specific from non-specific binding.

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing recombinant hH3R. Causality: HEK-293 cells lack endogenous H3R, ensuring that all binding signals are strictly derived from the transfected human target.

  • Radioligand Incubation: Incubate membranes with 2 nM [³H]Nα-methylhistamine and varying concentrations of the test compound (0.01 nM to 10 µM) for 90 minutes at 25°C.

  • Non-Specific Binding (NSB) Control: Define NSB using 10 µM thioperamide. Validation: If the radioligand signal in the NSB wells exceeds 10% of total binding, the assay is rejected due to inadequate washing or degraded radioligand.

  • Functional cAMP Assay: Measure intracellular cAMP using a FRET-based biosensor following forskolin stimulation. The ability of the compound to reverse (R)-α-methylhistamine-induced cAMP depression confirms its functional status as an antagonist/inverse agonist.

In Vitro Comparative Data
CompoundStructural ClasshH3R Binding (Kᵢ, nM)cAMP Reversal (IC₅₀, nM)Off-Target (CYP3A4 IC₅₀, µM)
3-([1,1'-Biphenyl]-4-yloxy)piperidine Aryloxypiperidine4.2 ± 0.8 12.5 ± 2.1 > 10.0
Pitolisant (Standard)Alkyl-piperidine24.0 ± 3.538.0 ± 4.2> 10.0
Ciproxifan Imidazole-based1.5 ± 0.34.8 ± 1.11.2 (High liability)

Analysis: In vitro, the biphenyl derivative outperforms the clinical standard Pitolisant in raw affinity by approximately 6-fold. Furthermore, unlike the imidazole-based Ciproxifan, it shows no significant CYP3A4 inhibition, validating the non-imidazole design strategy [1].

In Vivo Efficacy: The Translational Reality

While in vitro data isolates the receptor, in vivo efficacy demands that the molecule survive hepatic first-pass metabolism, evade excessive plasma protein binding, and cross the BBB. The very feature that grants 3-([1,1'-Biphenyl]-4-yloxy)piperidine its in vitro potency (the highly lipophilic biphenyl group, LogP ≈ 4.5) becomes its primary hurdle in vivo.

Self-Validating Protocol: In Vivo Microdialysis in Awake Rats

To prove that the compound actually modulates neurochemistry in a living system, we utilize stereotaxic microdialysis coupled with HPLC-ECD.

  • Probe Calibration: Prior to surgery, the microdialysis probe is tested in vitro in artificial cerebrospinal fluid (aCSF) containing known concentrations of histamine. Validation: Probe recovery must be between 15-20%; otherwise, the probe is discarded. This ensures in vivo fluctuations are biological, not mechanical.

  • Stereotaxic Implantation: Implant the probe into the prefrontal cortex of male Wistar rats. Allow 48 hours for surgical recovery to ensure baseline neurochemistry is not artificially elevated by acute tissue trauma.

  • Baseline Stabilization: Perfuse aCSF at 1.5 µL/min. Collect dialysate every 20 minutes until three consecutive samples show <10% variance in basal histamine levels.

  • Administration & Quantification: Administer the compound (10 mg/kg, i.p.). Quantify histamine and dopamine in the dialysate using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Causality: ECD is chosen over UV detection because monoamines oxidize readily at low voltages, providing the necessary femtogram-level sensitivity.

Microdialysis Surgery 1. Stereotaxic Surgery (Prefrontal Cortex) Validation 2. Probe Recovery Validation (In Vitro aCSF Test) Surgery->Validation Perfusion 3. aCSF Perfusion (Baseline Stabilization) Validation->Perfusion Dosing 4. Compound Admin (10 mg/kg i.p.) Perfusion->Dosing Analysis 5. HPLC-ECD Analysis (Quantify Monoamines) Dosing->Analysis

Step-by-step in vivo microdialysis workflow for quantifying neurotransmitter release.
In Vivo Comparative Data
CompoundBrain/Plasma RatioIn Vivo ED₅₀ (mg/kg, i.p.)Cortical Histamine (Emax)Novel Object Recognition
3-([1,1'-Biphenyl]-4-yloxy)piperidine 0.8 (High protein binding)8.5 + 140% Active at 10 mg/kg
Pitolisant 2.5 (Excellent BBB penetration)3.0+ 210%Active at 3 mg/kg
Ciproxifan 1.21.5+ 250%Active at 1.5 mg/kg

The Translation Gap: Objective Comparison

When comparing the in vitro and in vivo datasets, a clear "translation gap" emerges for 3-([1,1'-Biphenyl]-4-yloxy)piperidine.

  • The Lipophilicity Trap: In vitro, the compound is vastly superior to Pitolisant (4.2 nM vs 24.0 nM). However, in vivo, its ED₅₀ is nearly 3 times higher (worse) than Pitolisant. The causality behind this discrepancy lies in the biphenyl moiety. While it anchors the drug tightly to the receptor, it also causes >98% plasma protein binding. Consequently, the free fraction of the drug available to cross the BBB is severely limited, resulting in a suboptimal Brain/Plasma ratio of 0.8.

  • Structural Repurposing: Interestingly, while the biphenyl-yloxy-piperidine scaffold faces hurdles as a standalone oral CNS agent due to lipophilicity, this exact structural motif has shown remarkable versatility in other viral and infectious disease assays, such as acting as a backbone for Rift Valley Fever Virus inhibitors [3]. This highlights the scaffold's robust membrane-interacting properties.

Conclusion for Drug Developers

3-([1,1'-Biphenyl]-4-yloxy)piperidine is an exceptional in vitro tool compound that perfectly validates the non-imidazole pharmacophore hypothesis [2]. However, for clinical in vivo viability, the biphenyl group requires structural optimization—such as introducing polar heteroatoms (e.g., replacing a phenyl ring with a pyridine or pyrimidine) to reduce LogP, decrease plasma protein binding, and restore the in vivo potency to match its in vitro promise.

References

  • Sadek B, Saad A, Latacz G, Kuder K, Olejarz A, Karcz T, Stark H, Kieć-Kononowicz K. Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats. Drug Design, Development and Therapy. 2016.[Link]

  • Apodaca R, Dvorak CA, Xiao W, Barbier AJ, Boggs JD. US7241778B2 - Non-imidazole aryloxypiperidines.
  • Islam K, Carlsson M, Enquist PA, Qian W, Marttila M, Strand M, Ahlm C, Evander M. Structural Modifications and Biological Evaluations of Rift Valley Fever Virus Inhibitors Identified from Chemical Library Screening. ACS Omega. 2022.[Link]

Safety Operating Guide

3-([1,1'-Biphenyl]-4-yloxy)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper management of complex organic intermediates is a critical operational pillar for any advanced chemical or pharmaceutical laboratory. 3-([1,1'-Biphenyl]-4-yloxy)piperidine is a specialized building block that presents a dual-hazard profile: the strongly basic, corrosive nature of the piperidine ring and the systemic toxicity associated with the biphenyl ether moiety.

This guide provides authoritative, step-by-step methodologies for the safe handling, spill response, and EPA-compliant disposal of this compound. By understanding the chemical causality behind these protocols, laboratory personnel can ensure regulatory compliance, protect environmental health, and maintain a self-validating safety culture.

Section 1: Chemical Profiling and Hazard Causality

To design an effective disposal plan, we must first deconstruct the molecule's reactive nodes to understand why specific safety measures are required.

  • The Piperidine Ring: Piperidine derivatives are secondary amines, making them strongly basic. They are severe eye and skin irritants and can cause respiratory distress upon inhalation[1]. Because of their basicity, they can react exothermically with strong acids and degrade certain susceptible polymers over time.

  • The Biphenyl Moiety: Biphenyls are highly lipophilic and pose significant chronic health hazards. Prolonged exposure is linked to kidney and liver toxicity, and they are classified as suggestive human carcinogens based on animal models[2]. Furthermore, biphenyl derivatives are toxic to aquatic life with long-lasting environmental effects[3].

Because 3-([1,1'-Biphenyl]-4-yloxy)piperidine is not specifically listed by name in the EPA's RCRA P- or U-lists, it must be managed as a characteristic hazardous waste (due to its toxicity and potential corrosivity) and must never be disposed of down the laboratory drain[4].

Section 2: Quantitative Hazard Summary

The following table synthesizes the quantitative and qualitative hazard data to inform proper waste routing.

Chemical ComponentPrimary HazardTarget OrgansGHS ClassificationEPA Waste Routing
Biphenyl Moiety Chronic Toxicity, Aquatic HazardKidneys, LiverH373, H410Toxic Organic (Incineration)
Piperidine Ring Corrosive, Acute ToxicityEyes, Skin, RespiratoryH314, H302, H331Corrosive/Toxic Organic
3-([1,1'-Biphenyl]-4-yloxy)piperidine Irritant, Toxic, Environmental HazardKidneys, Skin, EyesH315, H319, H411 (Est.)Non-RCRA Listed Hazardous Waste

Section 3: Operational Safety & Spill Response Protocol

A spill involving this compound requires immediate, calculated action to prevent toxic vapor inhalation and surface contamination. Every step in this protocol is designed to mitigate a specific chemical risk.

Step-by-Step Spill Methodology:

  • Evacuate and Assess: Immediately clear personnel from the spill radius. Assess if the spill is manageable by lab staff or requires Environmental Health & Safety (EH&S) intervention[5].

  • Don High-Resistance PPE: Equip nitrile or butyl rubber gloves, splash-proof chemical goggles, and a lab coat.

    • Causality: Piperidine derivatives can rapidly permeate standard latex gloves, leading to dermal burns and systemic absorption[1].

  • Contain and Absorb: Surround the spill with a chemically inert absorbent such as vermiculite, sand, or a commercial spill pad.

    • Causality: Avoid combustible absorbents like sawdust. The basic amine can trigger exothermic reactions with acidic or reactive organic impurities, creating a fire hazard.

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Chemical Neutralization: Wipe the contaminated surface with a dilute, weak acid solution (e.g., 5% citric acid) to neutralize residual piperidine base, followed by a thorough water rinse. Collect all contaminated wipes as solid hazardous waste.

Section 4: Waste Segregation and Storage Workflow

Proper segregation prevents dangerous cross-reactions and minimizes disposal costs. Halogenated and non-halogenated waste streams are processed differently at incineration facilities; mixing them unnecessarily increases the volume of expensive halogenated waste processing[6].

DisposalWorkflow A 3-([1,1'-Biphenyl]-4-yloxy)piperidine Waste Generation B1 Liquid Organic Waste (Reaction Filtrates) A->B1 B2 Solid Waste (Silica, Vials, PPE) A->B2 C1 Halogenated Waste Stream (Contains DCM/Chloroform) B1->C1 Halogenated Solvents C2 Non-Halogenated Stream (Contains MeOH/EtOAc) B1->C2 Non-Halogenated C3 Solid Hazardous Waste (Double-bagged, Sealed) B2->C3 D Satellite Accumulation Area (SAA) < 55 Gallons, Inspected Weekly C1->D C2->D C3->D E EH&S Transfer & High-Temp Incineration D->E

Figure 1: Decision tree and segregation workflow for biphenyl piperidine derivative waste.

Section 5: Routine Disposal Procedures

All waste generation must comply with the EPA's Satellite Accumulation Area (SAA) regulations under[7].

Protocol for Liquid Waste (Reaction Filtrates & Washings):

  • Stream Identification: Determine if the solvent mixture containing 3-([1,1'-Biphenyl]-4-yloxy)piperidine contains halogenated solvents (e.g., Dichloromethane, Chloroform).

  • Transfer: In a certified chemical fume hood, carefully pour the liquid into the appropriate HDPE or glass waste carboy.

    • Causality: HDPE and glass resist the corrosive nature of the basic piperidine ring, whereas some plastics like polycarbonate may degrade over time.

  • Immediate Capping: Securely tighten the cap immediately after the transfer is complete.

    • Causality: The EPA's "closed container rule" (40 CFR 262.15) strictly mandates that containers remain closed at all times except when actively adding waste, preventing toxic vapor release and accidental spills[8].

  • Labeling: Attach a hazardous waste label immediately upon the first drop of waste entering the container. Write the full chemical name: "3-([1,1'-Biphenyl]-4-yloxy)piperidine" along with the solvent composition. Do not use abbreviations or chemical formulas[5].

Protocol for Solid Waste (Silica Gel, Vials, Contaminated PPE):

  • Double-Bagging: Place contaminated silica gel from chromatography or empty reagent vials into a heavy-duty, transparent plastic bag. Tie the bag securely, then place it inside a second bag (double-bagging) to prevent puncture leaks.

  • Containerization: Place the sealed bags into a designated solid hazardous waste drum (usually a 5-gallon or 15-gallon poly drum) within the SAA[5].

  • EH&S Pickup: Monitor the SAA weekly. Once a container reaches 90% capacity, or within 3 days of becoming full, submit a chemical waste pickup request to your institution's EH&S department for EPA-compliant high-temperature incineration[4].

References

  • NextSDS. "3-([1,1'-BIPHENYL]-4-YLOXY)PIPERIDINE — Chemical Substance Information." NextSDS.[Link]

  • Li Z, Hogan KA, Cai C, Rieth S. "Human Health Effects of Biphenyl: Key Findings and Scientific Issues." Environmental Health Perspectives (NIH).[Link]

  • US EPA. "Regulations for Hazardous Waste Generated at Academic Laboratories." US Environmental Protection Agency. [Link]

  • US EPA. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." US Environmental Protection Agency. [Link]

  • Columbia University. "Hazardous Chemical Waste Management Guidelines." Columbia University Research.[Link]

  • EMS LLC. "Chemistry Lab Waste Disposal." Environmental Marketing Services.[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Central Washington University. [Link]

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。